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  • Product: (S)-3-Ketosphingosine Hydrochloride
  • CAS: 263352-66-5

Core Science & Biosynthesis

Foundational

The Role of (S)-3-Ketosphingosine Hydrochloride in De Novo Sphingolipid Biosynthesis: A Technical Whitepaper

Executive Summary Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly bioactive signaling molecules that dictate critical cellular processes, including apoptosis, proliferatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly bioactive signaling molecules that dictate critical cellular processes, including apoptosis, proliferation, and stress responses[1]. The de novo biosynthesis of sphingolipids is a tightly regulated metabolic pathway, and its initial steps serve as the primary bottleneck controlling the flux of the entire lipid network. At the heart of this gateway lies 3-ketosphingosine (also known as 3-ketodihydrosphingosine).

This technical guide provides an in-depth analysis of the mechanistic role of 3-ketosphingosine in de novo sphingolipid biosynthesis. Designed for researchers and drug development professionals, this whitepaper explores enzyme kinetics, the chemical utility of the (S)-3-Ketosphingosine Hydrochloride salt in laboratory settings, and provides self-validating, field-proven experimental protocols for lipidomic quantification and enzymatic assays.

Mechanistic Foundations: The Gateway to Sphingolipid Biosynthesis

The de novo sphingolipid biosynthesis pathway is initiated at the cytosolic leaflet of the endoplasmic reticulum (ER)[1]. The foundational step is catalyzed by Serine Palmitoyltransferase (SPT) , a pyridoxal 5'-phosphate (PLP)-dependent heterodimeric enzyme[2][3].

SPT catalyzes a Claisen-like condensation between L-serine and palmitoyl-CoA[2][4]. Mechanistically, the PLP cofactor forms an internal aldimine (Schiff base) with the active-site lysine of SPT. Upon substrate binding, L-serine displaces the lysine to form an external aldimine, which then reacts with palmitoyl-CoA. This rate-limiting reaction yields 3-ketosphingosine, releasing Coenzyme A (CoASH) and carbon dioxide ( CO2​ ) as byproducts[2].

Because 3-ketosphingosine is a highly reactive and potentially toxic intermediate, it does not accumulate under normal physiological conditions. Instead, it is rapidly reduced by 3-ketosphinganine reductase (KDSR) in an NADPH-dependent reaction to form sphinganine (dihydrosphingosine)[1][5]. Sphinganine is subsequently acylated by a family of ceramide synthases (CerS1-6) to form dihydroceramides, which are then desaturated to yield ceramides—the central hub of sphingolipid metabolism[1][6].

Pathway PalmitoylCoA Palmitoyl-CoA + L-Serine SPT Serine Palmitoyltransferase (SPT) (Rate-limiting) PalmitoylCoA->SPT KetoSph (S)-3-Ketosphingosine SPT->KetoSph KDSR 3-Ketosphinganine Reductase (KDSR) + NADPH KetoSph->KDSR Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine CerS Ceramide Synthases (CerS1-6) Sphinganine->CerS DhCer Dihydroceramide CerS->DhCer DES Dihydroceramide Desaturase (DES) DhCer->DES Ceramide Ceramide (Hub of Sphingolipids) DES->Ceramide

De novo sphingolipid biosynthesis pathway highlighting (S)-3-Ketosphingosine.

The Chemical Utility of (S)-3-Ketosphingosine Hydrochloride

In laboratory and analytical settings, the free base form of sphingoid bases presents significant challenges. Free 3-ketosphingosine is highly hydrophobic, prone to forming micelles in aqueous buffers, and frequently adsorbs to the surfaces of plastic microcentrifuge tubes and pipette tips, leading to severe quantification errors.

To circumvent this, researchers utilize (S)-3-Ketosphingosine Hydrochloride . The addition of the hydrochloride (HCl) salt protonates the primary amine, drastically improving the molecule's aqueous solubility. This ensures uniform distribution in enzymatic assay buffers and reliable ionization efficiency during electrospray ionization (ESI) in mass spectrometry.

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of the enzymes flanking 3-ketosphingosine is crucial for developing inhibitors or metabolic tracers. Table 1 summarizes the established kinetic data for SPT and KDSR.

Table 1: Kinetic Parameters of Core Enzymes in the 3-Ketosphingosine Pathway

EnzymeSource/VariantSubstrate Km​ Vmax​ or kcat​ Reference
SPT Yeast MicrosomeL-Serine1.37 ± 0.4 mM387.6 ± 34.2 pmol/min/mg[5]
SPT S. paucimobilis (R378K/Y73N)n-C8-CoAN/A kcat​ = 0.44 s−1 [4]
KDSR Mammalian ER3-KetosphingosineVariableVariable[5]

Note: KDSR kinetics are highly dependent on the lipid microenvironment of the ER membrane preparation, making standardized Km​ values difficult to isolate without artificial liposome reconstitution[5].

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal controls and explain the causality behind critical step choices.

Protocol 1: In Vitro SPT Activity and Product Validation Assay

This protocol measures SPT activity via the colorimetric detection of released CoASH using Ellman's reagent, followed by orthogonal validation using (S)-3-Ketosphingosine Hydrochloride[4].

Causality & Self-Validation: Ellman's reagent reacts with free thiols (CoASH) to produce a measurable yellow product at 412 nm. However, background thiol hydrolysis can cause false positives. Therefore, a secondary LC-MS validation step using a known (S)-3-Ketosphingosine Hydrochloride standard curve is strictly required to confirm that the CoASH release perfectly correlates with 3-ketosphingosine production.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate ( KPi​ ) buffer (pH 7.5) containing 150 mM NaCl, 50 mM L-Serine, 10 µM PLP, and 0.2 mM Ellman's reagent[4].

  • Enzyme Addition: Add purified SPT enzyme (e.g., 0.14–6.4 µM) to the reaction mixture and equilibrate to 25°C[4].

  • Initiation: Initiate the reaction by adding Palmitoyl-CoA (titrated between 0.005–0.040 mM for wild-type)[4].

  • Kinetic Monitoring: Continuously monitor the absorbance at 412 nm using a microplate reader for 30 minutes to calculate the initial velocity ( V0​ ).

  • Orthogonal Validation: Quench a parallel reaction well with cold methanol. Spike with an internal standard and analyze via LC-MS/MS, quantifying the product against an (S)-3-Ketosphingosine Hydrochloride standard curve.

Protocol 2: LC-MS/MS Lipidomics Extraction for 3-Ketosphingosine

Accurate quantification of 3-ketosphingosine from biological matrices requires rapid quenching of metabolism to prevent its conversion into sphinganine[7].

Causality & Self-Validation: Cold methanol (-20°C) is used because it instantaneously denatures metabolic enzymes (quenching KDSR activity) while maintaining the solubility of moderately hydrophobic sphingoid bases. Centrifugation removes the precipitated protein matrix, minimizing ion suppression during MS analysis.

Workflow Sample Biological Sample (Serum/Cells) Spike Spike Internal Standard (S)-3-KetoSphingosine-d7 Sample->Spike Extract Methanol Extraction (-20°C, 30 min) Spike->Extract Centrifuge Centrifugation (15,000 rpm, 10 min) Extract->Centrifuge LCMS LC-MS/MS Analysis (Positive Ion Mode) Centrifuge->LCMS Data Metabolomic Profiling & Quantification LCMS->Data

Step-by-step LC-MS/MS lipidomics workflow for 3-ketosphingosine quantification.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 20 µL of serum or cell lysate into a low-bind microcentrifuge tube[7].

  • Extraction & Spiking: Add 180 µL of cold methanol (-20°C) pre-spiked with an isotopically labeled internal standard (e.g., d7​ -3-ketosphingosine)[7].

  • Precipitation: Vortex vigorously for 1 minute, then incubate at -20°C for exactly 30 minutes to maximize protein precipitation[7].

  • Separation: Centrifuge the mixture at 15,000 rpm for 10 minutes at 4°C[7].

  • Drying & Reconstitution: Transfer the supernatant to a new tube, dry completely using a speed-vacuum, and resuspend in 100 µL of 2% acetonitrile in water[7].

  • LC-MS/MS Analysis: Inject into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, scanning across a mass range of 60–1000 m/z[7].

Implications in Drug Development and Disease

Because 3-ketosphingosine sits at the apex of the sphingolipid pathway, its regulation has profound implications for human health:

  • Oncology: Ceramide accumulation induces apoptosis in cancer cells. Antineoplastic agents are currently being developed to modulate the de novo pathway, aiming to push the metabolic flux past 3-ketosphingosine to build up toxic ceramide levels in tumor microenvironments[1].

  • Metabolic Disorders: Overactive de novo sphingolipid synthesis, driven by excess palmitoyl-CoA from high-fat diets, leads to ceramide accumulation in tissues. This accumulation acts as a potent antagonist of the insulin signaling pathway (specifically inhibiting AKT), directly contributing to insulin resistance and Type 2 Diabetes[6][8].

  • Neuropathies: Mutations in the SPTLC1 subunit of SPT alter its substrate specificity, causing the enzyme to condense L-alanine or L-glycine instead of L-serine. This results in the formation of atypical, neurotoxic deoxysphingolipids, which are the primary driver of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)[3].

By utilizing high-purity (S)-3-Ketosphingosine Hydrochloride in lipidomic profiling and high-throughput screening assays, drug development professionals can accurately map pathway flux and identify novel therapeutic inhibitors targeting SPT and KDSR.

References

  • Broadening the Substrate Range of Serine Palmitoyltransferase by Protein Engineering and Applications to 3-Keto-Dihydrosphingosine Analog - rsc.org -
  • Serine C-palmitoyltransferase - wikipedia.org -
  • An In-depth Technical Guide to the Enzymes Involved in the Catabolism of 3-Ketosphingosine - benchchem.com -
  • The structure of serine palmitoyltransferase; gateway to sphingolipid biosynthesis - ed.ac.uk -
  • Activation of Sphingolipid Pathway in the Livers of Lipodystrophic Agp
  • Antineoplastic Agents Targeting Sphingolipid P
  • Serum Metabolomics Reveals That Gut Microbiome Perturbation Mediates Metabolic Disruption Induced by Arsenic Exposure in Mice - acs.org -
  • Metabolites as regulators of insulin sensitivity and metabolism - nih.gov -

Sources

Exploratory

(S)-3-Ketosphingosine Hydrochloride chemical structure and molecular weight

Technical Whitepaper: Structural Elucidation, Metabolic Significance, and Analytical Methodologies of (S)-3-Ketosphingosine Hydrochloride Executive Summary In the complex landscape of sphingolipid metabolism, transient i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation, Metabolic Significance, and Analytical Methodologies of (S)-3-Ketosphingosine Hydrochloride

Executive Summary

In the complex landscape of sphingolipid metabolism, transient intermediates often hold the key to understanding broader lipidomic dysregulation in diseases ranging from neuropathic pain to oncology. (S)-3-Ketosphingosine Hydrochloride is a highly specialized, synthetically stabilized derivative of 3-ketosphingosine, a critical node in the sphingolipid biosynthetic network [1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, metabolic role, and the self-validating analytical protocols required to quantify it accurately in complex biological matrices.

Structural Elucidation & Physicochemical Properties

Sphingolipids are characterized by a long-chain sphingoid base backbone. The base molecule, 3-ketosphingosine (also known as 3-dehydrosphingosine), contains an 18-carbon chain with a primary amine at C2, a ketone at C3, and a trans-double bond between C4 and C5 [1].

The Causality of the Hydrochloride Salt Formulation: In its free base form, the primary amine of 3-ketosphingosine is highly susceptible to oxidation and degradation, leading to poor shelf-life and inconsistent analytical performance. By converting the free base into a hydrochloride (HCl) salt, the amine is protonated. This simple synthetic modification prevents nucleophilic degradation pathways, significantly enhances aqueous solubility for in vitro assays, and stabilizes the compound for long-term storage as a lyophilized powder [2].

Table 1: Comparative Physicochemical Data
Property(S)-3-Ketosphingosine (Free Base)(S)-3-Ketosphingosine Hydrochloride
CAS Number 19767-16-9 [1]263352-66-5 [2]
Molecular Formula C₁₈H₃₅NO₂C₁₈H₃₆ClNO₂
Molecular Weight 297.48 g/mol 333.94 g/mol
Monoisotopic Mass 297.2668 Da[5]333.2435 Da (Calculated)
IUPAC Name (E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one hydrochloride
Key Structural Features C3-Ketone, C4-C5 trans-alkeneProtonated C2-amine, Chloride counterion

Mechanistic Role in Sphingolipid Metabolism

To understand the utility of (S)-3-Ketosphingosine Hydrochloride, one must contextualize it within the de novo sphingolipid biosynthesis pathway. The pathway initiates in the endoplasmic reticulum (ER) via the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme Serine Palmitoyltransferase (SPT) [3].

Nomenclature Nuance: While the immediate product of SPT is technically 3-ketodihydrosphingosine (lacking the C4 double bond), the term "3-ketosphingosine" is frequently used in literature to describe this metabolic node [3, 4]. True 3-ketosphingosine, possessing the C4-C5 trans-double bond, serves as a vital biomarker for desaturase activity and is widely utilized as a synthetic precursor for generating radiolabeled sphingosine to track metabolic flux in cancer and pain models [4].

Sphingolipid_Metabolism Substrates L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Substrates->SPT KetoDHS 3-Ketodihydrosphingosine SPT->KetoDHS Condensation KetoSph (S)-3-Ketosphingosine (Biomarker / Precursor) KetoDHS->KetoSph Desaturation / Oxidation KSR 3-Ketosphinganine Reductase KetoDHS->KSR Reduction DHS Dihydrosphingosine KetoSph->DHS Metabolic Shunt KSR->DHS Cer Ceramides & Complex Sphingolipids DHS->Cer CerS / DES

De novo sphingolipid biosynthesis highlighting the metabolic position of 3-ketosphingosine.

Analytical Workflows: Self-Validating LC-MS/MS Protocol

Quantifying sphingolipid intermediates requires rigorous methodology due to their low endogenous abundance and high hydrophobicity. The following protocol is designed as a self-validating system : by incorporating a non-endogenous internal standard (C17-sphingosine) prior to extraction, the workflow inherently corrects for matrix effects, extraction losses, and ionization fluctuations.

Step 1: Matrix Extraction (Modified MTBE Method)
  • Procedure: To 100 µL of biological matrix (e.g., cell lysate), add 10 µL of C17-sphingosine internal standard (1 µM). Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins. Add 1 mL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 15 minutes on a shaker. Induce phase separation by adding 250 µL of MS-grade water. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: MTBE is explicitly chosen over traditional chloroform (Bligh-Dyer) because MTBE has a lower density than water. This forces the lipid-rich organic layer to become the upper phase, allowing for easy pipetting without disturbing the protein pellet at the bottom, thereby preventing column-clogging contamination.

Step 2: Chromatographic Separation
  • Procedure: Transfer the upper organic phase to a new vial, evaporate under nitrogen gas, and reconstitute in 100 µL of Methanol:Water (80:20, v/v). Inject 5 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.

  • Causality: The C18 column provides the necessary hydrophobic retention for the 18-carbon aliphatic chain. The addition of 0.1% Formic Acid is critical; it ensures the C2-primary amine of 3-ketosphingosine remains fully protonated ( [M+H]+ ), which exponentially increases ionization efficiency in the mass spectrometer.

Step 3: Mass Spectrometry Detection
  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3-ketosphingosine (precursor m/z 298.3 product ion m/z 280.3, representing the loss of water).

  • Self-Validation Check: The system is validated if the retention time of the analyte remains within ±0.1 minutes of the (S)-3-Ketosphingosine Hydrochloride analytical standard, and the internal standard peak area variance across all samples is <15% .

Pharmacological & Drug Development Implications

In modern drug development, (S)-3-Ketosphingosine Hydrochloride is not just an analytical standard; it is a functional tool. Because ceramide accumulation is a critical mediator of both intrinsic and extrinsic mechanisms of apoptosis [3], targeting the de novo pathway is a major focus in oncology.

By utilizing (S)-3-Ketosphingosine Hydrochloride as a stable precursor, researchers can synthesize radiolabeled sphingosine to trace the exact metabolic shunting of lipids when cells are treated with Serine Palmitoyltransferase (SPT) inhibitors or Ceramide Synthase (CerS) modulators. Furthermore, in neuropathic pain research, mutations in SPT genes (SPT1/SPT2) alter the production of these ketosphingoid bases, making them critical biomarkers for hereditary sensory and autonomic neuropathies [4].

References

  • National Center for Biotechnology Information.
  • (S)
  • National Institutes of Health.
  • Frontiers in Molecular Neuroscience.
  • KEGG COMPOUND: C06121 - Genome.
Foundational

Mechanism of action of 3-ketosphingosine in cellular signaling pathways

The Mechanism of Action of 3-Ketosphingosine in Cellular Signaling: A Technical Whitepaper on Sphingolipid Flux and Therapeutic Targeting Executive Summary Sphingolipids are no longer viewed merely as structural componen...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanism of Action of 3-Ketosphingosine in Cellular Signaling: A Technical Whitepaper on Sphingolipid Flux and Therapeutic Targeting

Executive Summary

Sphingolipids are no longer viewed merely as structural components of the eukaryotic lipid bilayer; they are highly bioactive molecules that dictate cellular fate. At the absolute genesis of this complex signaling network lies 3-ketosphingosine (often referred to interchangeably in literature as 3-ketosphinganine or 3-ketodihydrosphingosine). As the product of the first committed, rate-limiting step in de novo sphingolipid biosynthesis, 3-ketosphingosine (3-KS) acts as the gatekeeper to the "sphingolipid rheostat"—a delicate metabolic balance that dictates whether a cell undergoes apoptosis or proliferation. This whitepaper provides an in-depth mechanistic analysis of 3-KS signaling, details self-validating experimental workflows for tracking its metabolic flux, and explores its emerging role as a therapeutic target in oncology and neuropathy.

The De Novo Biosynthesis Pathway: 3-Ketosphingosine as the Gatekeeper

The de novo synthesis of sphingolipids is initiated in the cytosolic leaflets of the endoplasmic reticulum (ER). Here, the enzyme serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphingosine[1].

From a mechanistic standpoint, the accumulation of 3-KS is highly transient. To prevent cellular toxicity, 3-KS is rapidly reduced by 3-ketosphinganine reductase (KDSR) in an NADPH-dependent reaction to form sphinganine (dihydrosphingosine)[2]. Sphinganine is subsequently N-acylated by a family of six ceramide synthases (CerS1-6) to generate dihydroceramides, which are then desaturated by dihydroceramide desaturase (DES1) to form ceramide[3].

Because 3-KS is the foundational building block of this pathway, any modulation of its synthesis or exogenous administration directly forces a metabolic bottleneck, driving the accumulation of downstream dihydrosphingolipids and ceramides.

G SerPal L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) SerPal->SPT KDS 3-Ketosphingosine (3-KS) SPT->KDS KDSR 3-Ketosphinganine Reductase KDS->KDSR Sphinganine Sphinganine KDSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS DhCer Dihydroceramide CerS->DhCer DES Dihydroceramide Desaturase DhCer->DES Ceramide Ceramide (Apoptosis / Cell Cycle Arrest) DES->Ceramide SphK Sphingosine Kinase (SphK1/2) Ceramide->SphK via Sphingosine S1P Sphingosine-1-Phosphate (S1P) (Survival / Proliferation) SphK->S1P

De novo sphingolipid biosynthesis and the ceramide-S1P rheostat pathway.

Intracellular Signaling Cascades: The Sphingolipid Rheostat

The biological significance of 3-KS lies in its downstream signaling metabolites, which form the "sphingolipid rheostat"[4]. This rheostat balances two opposing cellular forces:

  • Ceramide-Mediated Apoptosis: Ceramides generated downstream of 3-KS act as potent second messengers in the intrinsic apoptotic pathway. They form channels in the outer mitochondrial membrane, facilitating cytochrome c release, and activate protein phosphatases (e.g., PP1, PP2A) that dephosphorylate and inactivate pro-survival kinases like Akt[2].

  • S1P-Mediated Survival: Ceramide can be hydrolyzed to sphingosine, which is then phosphorylated by sphingosine kinase (SphK) to form sphingosine-1-phosphate (S1P). S1P acts both intracellularly and extracellularly via five G-protein coupled receptors (S1PR1-5) to promote cell survival, angiogenesis, and immune cell trafficking[3].

Recent studies have demonstrated that exogenous administration of 3-KS to cancer cells bypasses the rate-limiting SPT step, provoking a massive accumulation of dihydrosphingolipids (specifically dihydroceramides)[5]. This sudden lipid pooling induces severe ER stress, triggering the Unfolded Protein Response (UPR) and subsequently driving the cell into protective or lethal autophagy.

Experimental Workflows: Tracing 3-KS Metabolism

To elucidate the mechanism of action of 3-KS in vitro, researchers must employ rigorous, self-validating analytical techniques. Below are two critical protocols designed to ensure high-fidelity data acquisition.

Protocol 1: In Vitro 3-KS Metabolic Tracking via LC-MS/MS

Causality & Logic: Endogenous sphingolipid pools are vast and dynamic. To accurately quantify the metabolic flux of 3-KS without confounding background noise, we utilize stable isotope labeling (e.g., deuterium-labeled d2-3-KS).

  • Isotope Labeling: Culture cells (e.g., HGC27 or U87MG) to 70% confluence. Treat with 10 µM d2-3-KS for 4–24 hours. Rationale: The deuterium mass shift (+2 Da) allows the mass spectrometer to distinguish exogenously applied 3-KS and its direct downstream metabolites from endogenous lipid synthesis[5].

  • Internal Standard Spike-In: Prior to extraction, spike the cell lysate with 50 pmol of C17-sphingosine. Rationale: Mammalian cells exclusively synthesize even-chain (C18) sphingoid bases. C17-sphingosine acts as a non-endogenous internal standard, correcting for matrix effects and variable ionization efficiencies during electrospray ionization (ESI), making the quantification self-validating.

  • Lipid Extraction (Modified Bligh-Dyer): Add Chloroform:Methanol:Water (2:2:1.8 v/v/v) to the lysate. Vortex and centrifuge at 3,000 x g for 10 minutes. Rationale: This biphasic separation ensures that highly hydrophobic ceramides and amphiphilic sphingoid bases partition into the lower organic phase, while precipitating structural proteins that could foul the LC column.

  • LC-MS/MS Analysis: Inject the dried organic phase (reconstituted in methanol) into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

G A 1. Stable Isotope Labeling (d2-3-KS Treatment) B 2. Bligh-Dyer Lipid Extraction (CHCl3:MeOH Partitioning) A->B C 3. LC-MS/MS Analysis (MRM Mode) B->C D 4. Data Processing (Metabolic Flux Quantification) C->D E Internal Standard Spike-in (C17-Sphingosine) E->B

Self-validating LC-MS/MS workflow for tracking 3-ketosphingosine metabolic flux.

Protocol 2: Autophagy Induction Assay in Cancer Cells

Causality & Logic: When assessing 3-KS-induced autophagy, merely measuring steady-state LC3-II levels via Western blot is insufficient. An increase in LC3-II could indicate either enhanced autophagosome formation (true autophagy) or a blockade in lysosomal degradation.

  • Treatment & Lysosomal Inhibition: Treat cells with 3-KS in the presence and absence of 100 nM Bafilomycin A1 for 6 hours. Rationale: Bafilomycin A1 is a V-ATPase inhibitor that neutralizes lysosomal pH, blocking autophagosome-lysosome fusion. By trapping LC3-II, we can compare the LC3-II accumulation in 3-KS treated cells vs. 3-KS + Bafilomycin A1 treated cells. This isolates the true autophagic flux, validating that 3-KS actively drives autophagy rather than stalling the degradation machinery.

  • Protein Analysis: Lyse cells in RIPA buffer, perform SDS-PAGE, and immunoblot for LC3-I/II and p62 (SQSTM1).

Quantitative Data: Metabolic Impact of Exogenous 3-KS

The following table summarizes the typical quantitative shifts in the sphingolipid profile of glioblastoma cells following 24-hour exposure to exogenous 3-KS, demonstrating the rapid bottleneck effect at the dihydroceramide desaturase step[5].

MetaboliteBaseline Concentration (pmol/10⁶ cells)Post-3-KS Treatment (Fold Change)Biological Implication
3-Ketosphinganine < 0.1+ 50.2xTransient intermediate accumulation
Sphinganine 12.5+ 18.4xRapid reduction by KDSR
Dihydroceramide 45.0+ 8.7xPrecursor pooling; Induction of ER stress
Ceramide 110.2+ 3.1xActivation of pro-apoptotic signaling
Sphingosine-1-Phosphate 5.4- 1.2xShift away from pro-survival signaling

Therapeutic Implications

Understanding the mechanism of action of 3-KS opens novel therapeutic avenues. In oncology, exploiting the 3-KS pathway to artificially induce ceramide and dihydroceramide accumulation serves as a strategy to force cancer cells into lethal autophagy or apoptosis, overcoming resistance to traditional chemotherapeutics[2]. Conversely, in neuropathic pain management, dysregulation of the de novo pathway (specifically mutations in SPT leading to altered 3-KS production) is directly linked to hereditary sensory neuropathies. Modulating this pathway to reduce pro-inflammatory S1P signaling while stabilizing ceramide levels is currently a major focus in neuropharmacology[1].

References

  • Dysregulation of sphingolipid metabolism in pain - PMC - NIH Source: nih.gov URL:[Link]

  • Antineoplastic Agents Targeting Sphingolipid Pathways - Frontiers Source: frontiersin.org URL:[Link]

  • 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems Source: rsc.org URL:[Link]

  • The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2 - MDPI Source: mdpi.com URL:[Link]

  • Sphingosine Kinase/Sphingosine-1-Phosphate - Encyclopedia.pub Source: encyclopedia.pub URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of (S)-3-Ketosphingosine Hydrochloride

Abstract (S)-3-Ketosphingosine, also known as 3-ketodihydrosphingosine, is the first and pivotal intermediate in the de novo biosynthesis of all sphingolipids. Formed by the rate-limiting enzyme Serine Palmitoyltransfera...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-Ketosphingosine, also known as 3-ketodihydrosphingosine, is the first and pivotal intermediate in the de novo biosynthesis of all sphingolipids. Formed by the rate-limiting enzyme Serine Palmitoyltransferase (SPT), it is typically a transient metabolite, rapidly reduced to sphinganine by 3-Ketodihydrosphingosine Reductase (KDSR). This guide provides a comprehensive technical overview of the in vitro biological activities observed upon the exogenous application of (S)-3-Ketosphingosine Hydrochloride to cultured cells. We will explore its dual mechanism of action: at lower concentrations, it acts as a metabolic precursor, perturbing sphingolipid homeostasis to cause a buildup of bioactive dihydrosphingolipids that can induce autophagy. At higher concentrations, or in cells with compromised KDSR activity, its accumulation becomes directly toxic, inducing profound endoplasmic reticulum (ER) stress and apoptosis. This document serves as a resource for researchers in sphingolipid biology and oncology, detailing the core mechanisms, providing validated experimental protocols to probe its effects, and offering insights into data interpretation.

Introduction: The Central Role of 3-Ketosphingosine in De Novo Sphingolipid Synthesis

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating cell fate decisions, including proliferation, differentiation, senescence, and cell death.[1] The de novo synthesis pathway, originating in the endoplasmic reticulum (ER), provides the cell with a fresh supply of these essential molecules.

The entire pathway begins with a single, rate-limiting step: the condensation of L-serine and palmitoyl-CoA, catalyzed by the Serine Palmitoyltransferase (SPT) enzyme complex.[2][3][4] The product of this reaction is (S)-3-Ketosphingosine (3-KDS).[5][6] Under normal physiological conditions, 3-KDS is an ephemeral intermediate. It is immediately and efficiently reduced by the NADPH-dependent enzyme 3-Ketodihydrosphingosine Reductase (KDSR, also known as FVT1) to form sphinganine (dihydrosphingosine).[7][8][9][10] This rapid conversion is crucial, as recent evidence suggests that the accumulation of 3-KDS is inherently toxic to the cell.[11][12]

This guide focuses on the biological consequences of bypassing the SPT-regulated step by directly introducing (S)-3-Ketosphingosine Hydrochloride into the cellular environment. By exogenously supplying this key intermediate, we can probe the downstream metabolic flux, investigate the bioactivity of its metabolites, and explore the cellular response to the accumulation of a normally transient, and potentially toxic, molecule.

Core Mechanism of Action: A Dual Impact on Cellular Homeostasis

The in vitro biological activity of exogenous (S)-3-Ketosphingosine is not monolithic; rather, it is dictated by cellular context and concentration. Its effects can be broadly categorized into two distinct but interconnected pathways: metabolic perturbation leading to the accumulation of bioactive intermediates, and direct cytotoxicity driven by overwhelming the cell's detoxification capacity.

Pathway A: Metabolic Conversion and Bioactive Dihydrosphingolipid Accumulation

When introduced to cells, (S)-3-Ketosphingosine is readily taken up and enters the de novo sphingolipid pathway at its second step. It is metabolized by KDSR into sphinganine (Sa), which is subsequently acylated by Ceramide Synthases (CerS) to form dihydroceramides (dhCer).[1] This forced metabolic flux leads to a significant accumulation of dihydrosphingolipids, particularly Sa, dhCer, and their phosphorylated derivatives like sphinganine-1-phosphate (Sa-1-P).[1][13]

These accumulating metabolites are not inert; they possess distinct biological activities:

  • Dihydroceramides (dhCer): Have been shown to induce cell cycle arrest and, most notably, autophagy.[1]

  • Sphinganine (Sa) and Sphinganine-1-Phosphate (Sa-1-P): These molecules are also implicated as mediators of the autophagic response stimulated by 3-KDS treatment.[13]

Furthermore, the downstream metabolites of 3-KDS, specifically N-octanoylsphinganine (C8-dhCer) and N-octanoylsphingosine (C8-Cer), have been shown to inhibit the enzyme dihydroceramide desaturase (Des1) at short incubation times.[1] This feedback inhibition further amplifies the accumulation of dihydrosphingolipids, creating a self-reinforcing loop that promotes a robust autophagic response.

Metabolic_Conversion_Pathway cluster_0 Extracellular cluster_1 Intracellular / ER Lumen KDS_HCl (S)-3-Ketosphingosine HCl KDS 3-Ketosphingosine (3-KDS) KDS_HCl->KDS Uptake Sa Sphinganine (Sa) KDS->Sa KDSR dhCer Dihydroceramides (dhCer) Sa->dhCer CerS Sa1P Sphinganine-1-Phosphate (Sa-1-P) Sa->Sa1P SphK1/2 Autophagy Autophagy Induction Sa->Autophagy Mediate Des1 Des1 Inhibition (Short-term) dhCer->Des1 Feedback dhCer->Autophagy Mediate Sa1P->Autophagy Mediate

Caption: Metabolic fate of exogenous 3-Ketosphingosine leading to autophagy.

Pathway B: Direct Toxicity via KDSR Saturation and ER Stress

Many cancer cells exhibit upregulated SPT activity to meet the high demand for sphingolipids required for rapid proliferation.[11] This creates a metabolic vulnerability: these cells become critically dependent on the downstream enzyme, KDSR, to detoxify the resulting 3-KDS.[11][12]

Supplying high concentrations of exogenous (S)-3-Ketosphingosine can saturate or overwhelm the cell's KDSR capacity. This leads to the intracellular accumulation of 3-KDS itself, which is a toxic event.[11] The buildup of this keto-intermediate induces a potent Endoplasmic Reticulum (ER) stress response, characterized by the activation of the Unfolded Protein Response (UPR).[12] Prolonged and unresolved ER stress ultimately triggers apoptosis, leading to cell death. This mechanism presents a therapeutic window, as cancer cells with high SPT flux are selectively more sensitive to KDSR inhibition or 3-KDS accumulation than normal cells.[11]

Direct_Toxicity_Pathway KDS_high High Concentration (S)-3-Ketosphingosine KDSR_sat KDSR Saturation KDS_high->KDSR_sat KDS_accum Intracellular 3-KDS Accumulation KDSR_sat->KDS_accum ER_stress ER Stress & Unfolded Protein Response KDS_accum->ER_stress UPR_markers ↑ BiP, IRE1α, CHOP ER_stress->UPR_markers Apoptosis Apoptosis ER_stress->Apoptosis

Caption: Direct toxicity pathway via KDSR saturation and ER stress.

Key In Vitro Experimental Protocols & Methodologies

To rigorously investigate the biological activities of (S)-3-Ketosphingosine Hydrochloride, a multi-faceted approach is required. The following protocols provide a validated framework for characterizing its effects.

Experimental Workflow Overview

The overall workflow involves initial dose-response studies to determine cytotoxic concentrations, followed by mechanism-specific assays at both cytotoxic and sub-cytotoxic doses to dissect the underlying pathways. Lipidomics is central to confirming the metabolic fate of the compound.

Experimental_Workflow cluster_mechanistic Mechanistic Assays start Select Cell Lines (e.g., HGC27, DLD1, U87MG) cytotoxicity Dose-Response Cytotoxicity Assay (e.g., MTT / MTS) start->cytotoxicity determine_cc50 Determine CC50 & Sub-Lethal Doses cytotoxicity->determine_cc50 lipidomics Lipidomics (LC-MS/MS) Measure Sa, dhCer, etc. determine_cc50->lipidomics Treat w/ CC25 autophagy Autophagy Assay (Western: LC3B, p62) determine_cc50->autophagy Treat w/ CC25 apoptosis Apoptosis Assay (Annexin V / PI) determine_cc50->apoptosis Treat w/ CC50-CC75 er_stress ER Stress Assay (Western: BiP, IRE1α) determine_cc50->er_stress Treat w/ CC50-CC75

Caption: A logical workflow for in vitro analysis of 3-Ketosphingosine.

Protocol: Assessing Cytotoxicity (MTS Assay)

This protocol determines the concentration of (S)-3-Ketosphingosine Hydrochloride that inhibits cell viability by 50% (CC50).

  • Cell Seeding: Seed cells (e.g., HGC27 human gastric cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-3-Ketosphingosine Hydrochloride in a suitable solvent like ethanol or methanol.[14] Further dilute in complete culture medium to create a 2X working solution series (e.g., from 100 µM down to 0.5 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells (final volume 200 µL, final concentrations 50 µM to 0.25 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol: Quantitative Lipidomics via LC-MS/MS

This is the definitive protocol for confirming the metabolic perturbation mechanism.

  • Cell Treatment: Seed cells in 6-well plates. Treat with a sub-lethal concentration (e.g., CC25) of (S)-3-Ketosphingosine for various time points (e.g., 0, 3, 6, 12, 24 hours).

  • Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS, and scrape them into 1 mL of PBS. Centrifuge to pellet the cells.

  • Lipid Extraction: Perform a Bligh-Dyer or similar two-phase liquid-liquid extraction. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, vortex thoroughly, then add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Use a reverse-phase C18 column coupled to a high-resolution mass spectrometer. Develop a gradient elution method to separate the sphingolipid species.

  • Detection: Use positive ion electrospray ionization (ESI) and monitor for the specific mass-to-charge ratios (m/z) of the precursor and product ions for 3-KDS, sphinganine, sphinganine-1-phosphate, and various dihydroceramide species.

  • Quantification: Spike internal standards (e.g., deuterated sphingolipids) into the samples before extraction for absolute quantification. Analyze data to determine the fold-change of each lipid species over time relative to the time-zero control.

Protocol: Monitoring Autophagy (Western Blot)

This protocol assesses the induction of autophagy by monitoring key protein markers.

  • Cell Treatment: Seed cells in 6-well plates and treat with a sub-lethal concentration (e.g., CC25) of (S)-3-Ketosphingosine for various time points (e.g., 0, 6, 12, 24 hours). A positive control like rapamycin should be included.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) and a decrease in p62 levels are indicative of autophagy induction.

Expected Outcomes & Data Interpretation

Proper interpretation of data from the described protocols is key to understanding the activity of (S)-3-Ketosphingosine.

Quantitative Data Summary

Data should be organized into clear tables for comparison.

Table 1: Example Cytotoxicity Data for (S)-3-Ketosphingosine HCl

Cell Line Incubation Time (h) CC50 (µM) ± SD
HGC27 24 19.7 ± 3.3[1]
T98G 24 > 50
U87MG 24 > 50

| DLD1 (KDSR KO) | 72 | ~ 5 (Estimated)[11] |

Interpretation: Cytotoxicity is cell-line dependent. The high CC50 in some lines suggests they efficiently metabolize 3-KDS. In contrast, cells sensitive to KDSR loss (like DLD1) would be expected to have a much lower CC50, pointing towards the direct toxicity mechanism.

Table 2: Example Lipidomics Data (Fold Change vs. T=0) in HGC27 Cells Treated with 5 µM 3-KDS

Lipid Species 3 hours 6 hours 12 hours
Sphinganine (Sa) ↑↑↑ (e.g., 20-fold) ↑↑ (e.g., 10-fold) ↑ (e.g., 5-fold)
Dihydroceramides (dhCer) ↑ (e.g., 2-fold) ↑↑ (e.g., 4-fold) ↑↑↑ (e.g., 6-fold)
Ceramides (Cer) ↔ (No change) ↔ (No change) ↑ (Slight increase)

| Sphinganine-1-P (Sa-1-P) | ↑↑ (e.g., 8-fold) | ↑↑ (e.g., 5-fold) | ↑ (e.g., 2-fold) |

Interpretation: A rapid and large increase in sphinganine, followed by a sustained increase in dihydroceramides, confirms that the exogenous 3-KDS is being actively metabolized (Pathway A).[1] The peak of Sa preceding the peak of dhCer is expected and validates the metabolic sequence. This result, when correlated with positive autophagy markers, strongly supports the metabolic perturbation mechanism. Conversely, a failure to see a rise in these downstream metabolites alongside high toxicity and ER stress markers would point towards the direct toxicity of 3-KDS itself (Pathway B).

Safety & Handling

(S)-3-Ketosphingosine Hydrochloride is a research chemical intended for laboratory use only.[14]

  • Hazard Class: May be considered hazardous. Harmful if swallowed.[15]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid ingestion, inhalation, and contact with skin and eyes.[14][15]

  • Storage: Store as a solid at -20°C for long-term stability (≥4 years).[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter the environment.[15]

Conclusion

(S)-3-Ketosphingosine Hydrochloride is a powerful tool for investigating the complexities of sphingolipid metabolism. Its in vitro biological activity is a fascinating case of concentration- and context-dependent duality. At sub-lethal concentrations, it acts as a metabolic probe, inducing a robust autophagic response through the accumulation of bioactive dihydrosphingolipids. At higher concentrations, it reveals a critical vulnerability in cancer cells, where its inherent toxicity, when unchecked by KDSR, triggers ER stress and apoptosis. Understanding these dual mechanisms not only provides deeper insight into the fundamental roles of sphingolipid intermediates but also opens new avenues for therapeutic strategies that exploit the metabolic dependencies of cancer.

References

  • Merrill, A. H., & Wang, E. (1986). Enzymes of sphingolipid metabolism. In Methods in Enzymology (Vol. 129, pp. 637-646). Academic Press. [URL: https://www.sciencedirect.com/science/article/pii/0076687986290888]
  • Obeid, L. M., & Hannun, Y. A. (2002). Bioactive sphingolipids. Science's STKE, 2002(150), re6-re6. [URL: https://www.science.org/doi/10.1126/stke.2002.150.re6]
  • Han, G., Gupta, S. D., Gable, K., Niranjanakumari, S., Mo, M., & Dunn, T. M. (2009). Identification of a novel yeast protein, Tsc3, required for sphingolipid synthesis. Journal of Biological Chemistry, 284(16), 10418-10427. [URL: https://www.jbc.org/article/S0021-9258(20)59981-6/fulltext]
  • Ordóñez, Y. F., González, J., Bedia, C., Casas, J., Abad, J. L., Delgado, A., & Fabriàs, G. (2016). 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. Molecular BioSystems, 12(4), 1166-1173. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/mb/c5mb00852b]
  • Spears, M. E., Eyob, W., Frank, A. R., Flowers, A. J., Lesner, N. P., Dixon, B. S., ... & Goga, A. (2022). De novo sphingolipid biosynthesis necessitates detoxification in cancer cells. Cancer Discovery, 12(3), 734-755. [URL: https://aacrjournals.
  • Pruett, S. T., Bushnev, A., Hagedorn, K., Adiga, M., Haynes, C. A., Sullards, M. C., ... & Merrill, A. H. (2008). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of lipid research, 49(8), 1621-1639. [URL: https://www.jlr.org/article/S0022-2275(20)33647-3/fulltext]
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3069674/]
  • Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1632(1-3), 16-30. [URL: https://pubmed.ncbi.nlm.nih.gov/12782148/]
  • Bejaoui, K., Uchida, Y., Yasuda, S., Ho, M., Nishijima, M., Brown, R. H., & Kunkel, L. M. (2002). Human 3-ketodihydrosphingosine reductase: localization to chromosome 17q25, genomic structure, and characterization of the promoter. Genomics, 80(5), 513-520. [URL: https://www.sciencedirect.com/science/article/pii/S088875430293264X]
  • The Medical Biochemistry Page. (2024). Sphingolipid Metabolism and the Ceramides. [URL: https://themedicalbiochemistrypage.org/sphingolipids.php]
  • Cayman Chemical. (2022). 3-keto Sphinganine (d18:0) (hydrochloride) Product Information. [URL: https://www.caymanchem.com/product/24380/3-keto-sphinganine-(d18-0)-(hydrochloride)]
  • Fisher Scientific. (2024). Safety Data Sheet. [URL: https://www.fishersci.com/store/msds?partNumber=501556819&productDescription=3-KETOSPHINGANINE+HYDROCHLORIDE+5MG&vendorId=VN00032119&countryCode=US&language=en]

Sources

Foundational

Metabolic Precursors and Derivatives of (S)-3-Ketosphingosine Hydrochloride: A Comprehensive Technical Guide

Executive Summary (S)-3-Ketosphingosine Hydrochloride is a critical node in sphingolipid biochemistry, serving both as a highly reactive synthetic intermediate and a biological marker for metabolic dysregulation. Unlike...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Ketosphingosine Hydrochloride is a critical node in sphingolipid biochemistry, serving both as a highly reactive synthetic intermediate and a biological marker for metabolic dysregulation. Unlike the saturated de novo intermediate 3-ketosphinganine, (S)-3-ketosphingosine possesses a defining C4-C5 trans double bond, making it an enone system. This whitepaper deconstructs its molecular architecture, metabolic routing, and downstream derivatives, providing researchers with self-validating experimental protocols for its utilization in biomimetic synthesis and lipidomic profiling.

Molecular Architecture & Chemical Identity

(S)-3-Ketosphingosine (IUPAC: (E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one) is an 18-carbon sphingoid base characterized by a primary amine at C2, a ketone at C3, and an alkene at C4-C5 [1]. The presence of the conjugated enone system makes the C3 position highly electrophilic.

In laboratory settings, the molecule is predominantly utilized in its hydrochloride salt form (CAS 263352-66-5). The protonation of the C2 amine to form the HCl salt dramatically enhances its solubility in polar organic solvents and aqueous buffers, preventing the spontaneous degradation or dimerization that can occur with the free base [2].

Metabolic Network & Biosynthetic Precursors

The De Novo Pathway Context

In canonical mammalian sphingolipid metabolism, biosynthesis initiates at the cytosolic leaflet of the endoplasmic reticulum (ER). The enzyme catalyzes the pyridoxal 5'-phosphate (PLP)-dependent Claisen-like condensation of L-serine and palmitoyl-CoA [3]. This rate-limiting step yields 3-ketosphinganine (the fully saturated precursor).

The Emergence of (S)-3-Ketosphingosine

SphingolipidPathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KDS 3-Ketosphinganine (Saturated) SPT->KDS Condensation Sphinganine Sphinganine KDS->Sphinganine KDSR Ceramide Ceramides Sphinganine->Ceramide CerS / DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ketosphingosine (S)-3-Ketosphingosine (Unsaturated Enone) Sphingosine->Ketosphingosine Oxidation / Biomarker Pathway S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Ketosphingosine->Sphingosine Synthetic Reduction (NaBH4/CeCl3)

Figure 1: Sphingolipid biosynthesis and metabolic positioning of (S)-3-Ketosphingosine.

Downstream Derivatives & Biological Fate

The true utility of (S)-3-Ketosphingosine lies in its downstream derivatives. Because the C3 ketone serves as a highly reactive focal point, it is the premier intermediate for generating diverse structural analogs:

  • D-erythro-Sphingosine : Through stereoselective biomimetic reduction, the ketone is converted to a hydroxyl group, yielding the natural sphingosine diastereomer. This is the primary route for synthesizing (e.g., using NaBD₄ or NaBT₄) for metabolic tracking [4].

  • Ceramides : Once reduced to sphingosine, the molecule is rapidly acylated by Ceramide Synthases (CerS 1-6) to form pro-apoptotic ceramides [5].

  • Sphingosine-1-Phosphate (S1P) : Phosphorylation of the C1 hydroxyl group by Sphingosine Kinases (SphK1/2) converts the molecule into S1P, a potent signaling lipid that promotes cell survival and migration.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and incorporating mandatory quality control (QC) checkpoints.

Biomimetic Luche Reduction to Radiolabeled Sphingosine

This protocol details the stereoselective reduction of the C3 ketone to a hydroxyl group, yielding D-erythro-sphingosine.

  • Step 1: Substrate Solvation. Dissolve 10 mg of (S)-3-Ketosphingosine Hydrochloride in 2 mL of anhydrous methanol.

    • Causality: Methanol is a strictly required protic solvent for the Luche reduction, as it facilitates the formation of the reactive alkoxyborohydride intermediate.

  • Step 2: Lewis Acid Activation. Add 1.2 equivalents of CeCl₃·7H₂O and stir for 15 minutes at room temperature.

    • Causality: The Ce³⁺ ion selectively coordinates with the carbonyl oxygen. This increases the ketone's electrophilicity while sterically shielding the β-carbon, strictly enforcing a 1,2-reduction and preventing the unwanted 1,4-reduction of the enone system [4].

  • Step 3: Stereoselective Reduction. Cool the mixture to -78°C using a dry ice/acetone bath. Slowly add 1.5 equivalents of NaBD₄ (for deuterium labeling) or NaBH₄.

    • Causality: The ultra-low temperature maximizes chelation control, driving the diastereoselectivity to favor the anti stereochemistry (>92% de) required for the natural D-erythro isomer.

  • Step 4: Self-Validation (QC). Quench with H₂O, extract with ethyl acetate, and spot on a TLC plate (Ninhydrin stain). The disappearance of the ketone precursor and the appearance of a primary amine spot confirms the reaction. Validate the diastereomeric excess via ¹H-NMR.

LucheReduction Substrate (S)-3-Ketosphingosine Hydrochloride Reagent1 CeCl3·7H2O in Methanol Substrate->Reagent1 Intermediate Chelated Enone Complex Reagent1->Intermediate Activation Reagent2 NaBD4 or NaBH4 (-78°C) Product D-erythro-Sphingosine (Radiolabeled) Reagent2->Product 1,2-Reduction Intermediate->Reagent2

Figure 2: Biomimetic Luche reduction workflow for synthesizing d-erythro-sphingosine.

LC-MS/MS Lipidomic Profiling of 3-Ketosphingosine

For researchers quantifying this biomarker in Niemann-Pick disease models.

  • Step 1: Monophasic Extraction. Homogenize tissue/plasma in Methanol/Chloroform (2:1, v/v).

    • Causality: This specific solvent ratio ensures the complete precipitation of matrix proteins while maintaining the solubility of the highly amphiphilic sphingoid base.

  • Step 2: Internal Standard Spiking. Spike the homogenate with 50 pmol of C17-Sphingosine.

    • Causality: C17-Sphingosine does not occur naturally in mammals. It provides a perfect retention time and ionization efficiency reference to dynamically correct for matrix suppression effects.

  • Step 3: Chromatography & Ionization. Inject onto a C18 Reverse-Phase column. Use a mobile phase gradient of H₂O/MeOH containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring the C2 primary amine remains fully protonated [M+H]+. This maximizes the signal-to-noise ratio during positive-ion electrospray ionization (ESI+).

  • Step 4: Self-Validation (QC). Inject a blank matrix and a pooled QC sample every 10 runs. A coefficient of variation (CV) < 15% in the QC pool validates the stability of the mass spectrometer's optics and column health.

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical quantitative parameters of (S)-3-Ketosphingosine to aid in analytical method development and stoichiometric calculations.

Property / ParameterValue / DescriptionReference
CAS Number 263352-66-5 (HCl salt), 19767-16-9 (Free base)[2], [1]
Molecular Formula C₁₈H₃₅NO₂·HCl[[2]](2]
Molecular Weight 333.94 g/mol (HCl salt), 297.48 g/mol (Free base)[2], []
Boiling Point 438.4 ± 35.0 °C at 760 mmHg (Free base)[]
Density 0.935 ± 0.06 g/cm³[[]](]
Key Structural Feature C4-C5 trans double bond (Conjugated Enone)[1]

References

  • Frontiers in Molecular Neuroscience. "Dysregulation of sphingolipid metabolism in pain." Frontiers. URL:[Link]

  • National Center for Biotechnology Information. "3-Ketosphingosine | C18H35NO2 | CID 9839212." PubChem Database. URL:[Link]

  • The Journal of Organic Chemistry. "A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine." ACS Publications. URL:[Link]

  • National Institutes of Health (NIH). "The Role of Sphingolipid Metabolism in Bone Remodeling." PubMed Central (PMC). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-3-Ketosphingosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Ketosphingosine Hydrochloride, also known as 3-keto-dihydrosphingosine hydrochloride, is a pivotal intermediate in the de novo biosynthes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ketosphingosine Hydrochloride, also known as 3-keto-dihydrosphingosine hydrochloride, is a pivotal intermediate in the de novo biosynthesis of sphingolipids. This pathway is fundamental to the creation of complex lipids that are critical components of cell membranes and are involved in a myriad of cellular signaling processes. The condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT), yields 3-ketosphinganine. This molecule then serves as the precursor for the synthesis of ceramides, sphingomyelins, and other complex sphingolipids. Given its central role in lipid metabolism, (S)-3-Ketosphingosine Hydrochloride is an invaluable tool for researchers studying sphingolipid-related diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its melting point, to aid in its effective use in a laboratory setting.

Core Physical and Chemical Properties

The hydrochloride salt of (S)-3-Ketosphingosine enhances its stability and solubility, particularly in comparison to its free base form, making it more amenable for use in a variety of experimental contexts.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Synonyms 3-dehydro Sphinganine, 3-keto Dihydrosphingosine, 3-keto Sphinganine[1][2][3]
IUPAC Name (2S)-2-amino-1-hydroxyoctadecan-3-one hydrochloride[2]
Molecular Formula C₁₈H₃₈ClNO₂[1][2]
Molecular Weight 335.95 g/mol [4][5]
Appearance Solid[4][6]
Purity Typically >98%[4]
Solubility Soluble in ethanol, methanol, and chloroform.[6][7]
CAS Number 25515-53-1 (for the d18:0 hydrochloride)[1][2][3]

Melting Point Analysis

A definitive, experimentally determined melting point for (S)-3-Ketosphingosine Hydrochloride is not consistently reported in publicly available literature. While the compound is known to be a solid at room temperature, a precise melting range has not been established in the reviewed scientific literature and commercial product data sheets. It is important for researchers to note that the melting point of hydrochloride salts of amino-containing lipids can be influenced by factors such as residual solvent, moisture content, and crystalline polymorphism.

For analogous compounds, such as other amino acid hydrochlorides, melting points are often accompanied by decomposition. For instance, 2-aminoacetophenone hydrochloride has a reported melting point of 194 °C with decomposition. Given the structure of (S)-3-Ketosphingosine Hydrochloride, it is plausible that it would also exhibit a high melting point with decomposition.

Experimental Protocol: Melting Point Determination

For researchers requiring a precise melting point for their specific batch of (S)-3-Ketosphingosine Hydrochloride, a standard experimental approach using a melting point apparatus is recommended.

Methodology:

  • Sample Preparation: A small, dry sample of (S)-3-Ketosphingosine Hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Profile: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the anticipated melting point to ensure thermal equilibrium.

  • Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded as the melting range. Any signs of decomposition, such as charring or gas evolution, should also be noted.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_results Data Interpretation prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 Transfer analysis2 Controlled Heating analysis1->analysis2 analysis3 Observe & Record Range analysis2->analysis3 results1 Melting Range analysis3->results1 results2 Note Decomposition analysis3->results2

Caption: A generalized workflow for the experimental determination of a compound's melting point.

Stability and Storage

For optimal stability and to prevent degradation, (S)-3-Ketosphingosine Hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[] Due to its hygroscopic nature, long-term storage under desiccating conditions or in an inert atmosphere is recommended to maintain its purity and integrity. For solutions in organic solvents, storage at -80°C is advised.[]

Analytical Characterization

The identity and purity of (S)-3-Ketosphingosine Hydrochloride are typically confirmed using a combination of analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common method to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 300.3 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the presence of the characteristic functional groups and the long acyl chain.

  • Thin-Layer Chromatography (TLC): TLC is a straightforward method for assessing the purity of the compound. A common solvent system for this analysis is a mixture of chloroform and methanol (e.g., 80:20 v/v).[7]

Conclusion

References

  • ChemicalCell. (n.d.). 3-Keto-Dihydrosphingosine Hcl CAS NO 18944-28-0. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Delivery of (S)-3-Ketosphingosine Hydrochloride for Cell Culture Assays

Biological Context & Physicochemical Challenges (S)-3-Ketosphingosine (also known as 3-ketosphinganine) is the critical first intermediate in the de novo sphingolipid biosynthesis pathway. It is generated at the cytosoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Physicochemical Challenges

(S)-3-Ketosphingosine (also known as 3-ketosphinganine) is the critical first intermediate in the de novo sphingolipid biosynthesis pathway. It is generated at the cytosolic leaflet of the endoplasmic reticulum via the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT)[1].

From a biophysical perspective, (S)-3-Ketosphingosine Hydrochloride presents a significant handling challenge. While the hydrochloride salt renders the amine headgroup highly polar, the 18-carbon aliphatic tail remains profoundly hydrophobic[2]. If introduced directly into aqueous cell culture media from an organic stock, the thermodynamic repulsion of the hydrophobic tail causes the lipid to rapidly self-associate, forming micelles, liposomes, or insoluble aggregates. This aggregation leads to inconsistent cellular uptake, high variability between replicates, and artifactual cytotoxicity[3].

To establish a self-validating and reproducible assay, researchers must bypass aqueous insolubility by utilizing a carrier protein. Complexation with Fatty-Acid-Free Bovine Serum Albumin (BSA) acts as a biomimetic lipid shuttle, shielding the hydrophobic tail within BSA's hydrophobic binding pockets while maintaining the molecule in a monomeric, bioavailable state[3].

Pathway SerPal L-Serine + Palmitoyl-CoA Keto (S)-3-Ketosphingosine (3-Ketosphinganine) SerPal->Keto Condensation SPT Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine Keto->Sphinganine NADPH Reduction KDSR 3-Ketosphinganine Reductase (KDSR) Ceramide Dihydroceramide / Ceramide Sphinganine->Ceramide Acylation (CerS)

De novo sphingolipid synthesis pathway highlighting (S)-3-Ketosphingosine.

Solvent Compatibility & Carrier Selection

The selection of the primary solvent and the secondary carrier matrix is the most critical variable in sphingolipid experimental design. Standard BSA cannot be used because it contains endogenous lipids (e.g., palmitate, oleate) that occupy the protein's hydrophobic binding pockets, competitively inhibiting (S)-3-Ketosphingosine binding and introducing confounding metabolic variables into the cell culture[3].

Table 1: Quantitative Solvent Compatibility & Carrier Parameters

Solvent / Carrier MatrixSolubility LimitSuitability for Cell CultureMechanistic Rationale
100% Ethanol (Absolute) >10 mMPoor (Direct addition)Solubilizes the lipid monomerically, but direct addition to media causes immediate aqueous precipitation[4].
DMSO >10 mMPoor (Direct addition)High solvent toxicity at volumes required for lipid delivery; causes micelle formation in media.
Aqueous Buffers (PBS/Water) <0.1 mMNone The C18 aliphatic chain prevents aqueous solvation, resulting in a cloudy suspension of aggregates[2].
Fatty-Acid-Free BSA (4 mg/mL) 125 µM (Complex)Optimal BSA acts as a thermodynamic sink, binding the lipid in a 2:1 (Lipid:BSA) molar ratio, enabling active cellular uptake[3].

Experimental Protocol: The Lipid-Film BSA Complexation Method

This protocol utilizes the "Lipid-Film Evaporation" technique. By evaporating the primary organic solvent before introducing the aqueous BSA matrix, you completely eliminate solvent-induced cytotoxicity (e.g., ethanol/DMSO artifacts), ensuring that any observed cellular phenotype is strictly driven by the sphingolipid[4],[3].

Materials Required
  • (S)-3-Ketosphingosine Hydrochloride (Dry Powder)

  • Absolute Ethanol (Molecular Biology Grade)

  • Fatty-Acid-Free Bovine Serum Albumin (BSA)

  • Sterile PBS (pH 7.4)

  • Siliconized glass tubes or standard glass vials (Do NOT use polystyrene/polypropylene for primary stocks, as lipids irreversibly adsorb to these plastics)[5],[3].

  • Nitrogen gas (N₂) stream

Phase 1: Preparation of the Primary Organic Stock
  • Equilibration: Allow the lyophilized (S)-3-Ketosphingosine HCl vial to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitution: Add absolute ethanol to the vial to create a 10 mM primary stock . (Calculation: For a molecular weight of ~335.9 g/mol , dissolve 1 mg in 297 µL of Ethanol).

  • Homogenization: Vortex vigorously for 1 minute. If the solution is not perfectly clear, sonicate in a water bath for 2 minutes.

  • Storage: This 10 mM stock can be aliquoted into glass vials with Teflon-lined caps and stored at -20°C for up to 3 months.

Phase 2: Generation of the 125 µM Lipid-BSA Complex (2:1 Molar Ratio)

Note: 4 mg/mL BSA equates to approximately 60 µM of BSA protein. Complexing 125 µM of lipid yields the optimal 2:1 Lipid:BSA molar ratio required for stable delivery[3].

  • Matrix Preparation: Dissolve 4 mg/mL Fatty-Acid-Free BSA in sterile PBS. Filter sterilize through a 0.22 µm PES membrane and pre-warm to 37°C.

  • Aliquot & Evaporate: Transfer 12.5 µL of the 10 mM (S)-3-Ketosphingosine ethanol stock into a sterile, siliconized glass tube.

  • Film Formation: Gently evaporate the ethanol under a steady stream of Nitrogen (N₂) gas until a thin, invisible lipid film forms at the bottom of the tube[4],[3].

  • Complexation: Immediately add 1.0 mL of the pre-warmed (37°C) 4 mg/mL BSA solution to the glass tube containing the lipid film[3].

  • Thermodynamic Integration: Cover the tube and place it in a water bath sonicator for 1 minute to mechanically disrupt the lipid film. Transfer to a 37°C water bath for 30 minutes, vortexing for 10 seconds every 5 minutes[3]. Causality: Heat and kinetic energy are required to unfold the lipid and drive it into the hydrophobic pockets of the BSA.

Phase 3: Cell Culture Delivery
  • The resulting solution is a 125 µM (S)-3-Ketosphingosine / BSA complex .

  • Dilute this working stock directly into your cell culture media (e.g., dilute 1:12.5 for a 10 µM final assay concentration).

  • Vehicle Control: You must prepare a parallel control using the exact same N₂ evaporation and BSA complexation steps, omitting only the lipid, to serve as your baseline vehicle control[3].

Workflow Powder (S)-3-Ketosphingosine HCl Dry Powder Stock Primary Stock (10 mM) in 100% Ethanol (Glass Vial) Powder->Stock Dissolve & Vortex Film Evaporate Solvent under N2 (Forms Dry Lipid Film) Stock->Film Aliquot 12.5 µL Complex Lipid-BSA Complex (125 µM) Sonicate 1 min -> Incubate 37°C Film->Complex Resuspend Film BSA Fatty-Acid-Free BSA (4 mg/mL in PBS, 37°C) BSA->Complex Carrier Matrix (1 mL) Culture In Vitro Assay Dilute into Cell Culture Media Complex->Culture Final Conc: 0.1 - 10 µM

Workflow for generating solvent-free (S)-3-Ketosphingosine-BSA complexes.

Quality Control & Troubleshooting

To ensure the protocol is a self-validating system, implement the following QC checkpoints:

  • Turbidity Check (Visual & Spectrophotometric): After the 30-minute 37°C incubation, the 125 µM Lipid-BSA complex must be optically clear. If the solution is cloudy or opaque, the lipid has precipitated. Cause: The BSA was not fatty-acid-free, the tube was made of binding plastic, or the sonication step was skipped. Solution: Discard and remake; do not apply cloudy solutions to cells as the effective concentration is unknown.

  • Temperature Sensitivity: Never place the reconstituted S1P or Ketosphingosine-BSA complex on ice[3]. Cold temperatures drastically reduce the thermodynamic solubility of the lipid within the BSA pocket, causing irreversible precipitation. Keep the complex at 37°C or room temperature during active use.

  • Adsorption Losses: If downstream mass spectrometry reveals lower-than-expected intracellular lipid concentrations, verify that all handling utilized siliconized glass or low-retention tips. Highly hydrophobic sphingolipids will rapidly coat the walls of standard polypropylene microcentrifuge tubes[3].

References

  • CERAMIDES AND DIMETHYLAMINO ACID DERIVATIVES AS SKIN BARRIER MODULATORS Univerzita Karlova (Charles University) URL:[Link]

  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics National Institutes of Health (PMC) URL:[Link]

  • Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells National Institutes of Health (PMC) URL:[Link]

Sources

Application

High-Sensitivity LC-MS/MS Quantification Protocol for (S)-3-Ketosphingosine Hydrochloride: Unlocking De Novo Sphingolipid Flux

Introduction & Biological Context (S)-3-Ketosphingosine (also known as 3-ketosphinganine or 3-KDS) is the initial, rate-limiting intermediate in the de novo sphingolipid biosynthesis pathway[1]. It is generated in the en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

(S)-3-Ketosphingosine (also known as 3-ketosphinganine or 3-KDS) is the initial, rate-limiting intermediate in the de novo sphingolipid biosynthesis pathway[1]. It is generated in the endoplasmic reticulum via the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT)[2].

Because (S)-3-Ketosphingosine is rapidly reduced to sphinganine by 3-ketodihydrosphingosine reductase (KDSR) in vivo[3], its endogenous steady-state concentrations are exceptionally low—typically in the sub-picomole range per million cells[4]. Accurate quantification of this transient biomarker is critical for evaluating SPT flux, diagnosing metabolic dysregulations, and assessing the pharmacodynamics of SPT inhibitors (e.g., myriocin).

pathway Ser L-Serine + Palmitoyl-CoA KDS (S)-3-Ketosphingosine (Biomarker Target) Ser->KDS SPT (Condensation) SA Sphinganine KDS->SA KDSR (Reduction) DHC Dihydroceramide SA->DHC CerS (N-Acylation) CER Ceramide DHC->CER DES (Desaturation)

Figure 1: De novo sphingolipid biosynthesis pathway highlighting the transient intermediate (S)-3-Ketosphingosine.

Analytical Strategy & Mechanistic Causality

To establish a self-validating and highly reproducible assay, every step of the protocol must address the unique physicochemical properties of sphingoid bases.

  • Metabolic Quenching : Due to the rapid enzymatic turnover of 3-KDS, instantaneous quenching of metabolism (via flash-freezing or immediate solvent denaturation) is an absolute prerequisite to prevent artificial degradation[5].

  • Surface Adsorption Mitigation : Sphingolipids exhibit significant amphiphilicity and a strong propensity to adsorb to untreated glass and polypropylene. Causality: To mitigate analyte loss, all extractions and storage must utilize silanized glassware or certified low-binding plastics[6].

  • Biphasic Extraction : We utilize a modified Methyl tert-butyl ether (MTBE) liquid-liquid extraction rather than the traditional Bligh-Dyer (chloroform) method. Causality: MTBE partitions the lipid-rich organic phase to the upper layer, allowing for quantitative pipetting without disturbing the proteinaceous interphase. This minimizes matrix contamination and enhances the self-validating precision of the recovery[6].

  • Chromatographic Rationale : A Charged Surface Hybrid (CSH) C18 column is mandated. Causality: The primary amine of the sphingoid base interacts strongly with residual silanols on standard silica supports, causing severe peak tailing. CSH technology imparts a low-level positive surface charge that repels the protonated amine, ensuring sharp, symmetrical peaks and maximizing the signal-to-noise (S/N) ratio[7],[8].

workflow S1 1. Sample Aliquoting & IS Spiking (Internal Standard Addition) S2 2. Biphasic Lipid Extraction (MTBE / MeOH / H2O) S1->S2 S3 3. Phase Separation & Recovery (Centrifugation at 4°C) S2->S3 S4 4. Nitrogen Evaporation (Concentration of Organic Phase) S3->S4 S5 5. Reconstitution & LC-MS/MS (CSH C18 Column, MRM Mode) S4->S5

Figure 2: Self-validating lipidomic extraction and LC-MS/MS analytical workflow.

Step-by-Step Experimental Protocol

Sample Preparation & Extraction
  • Homogenization : Transfer 50 µL of plasma or 20 mg of flash-frozen tissue into a low-binding 2.0 mL tube. Add 200 µL of ice-cold Methanol (MeOH).

  • Internal Standard (IS) Spiking : Immediately spike the sample with 10 µL of a stable-isotope-labeled internal standard (e.g., d7​ -Sphinganine at 100 ng/mL). Note: Spiking before extraction is a critical self-validating step to correct for both extraction recovery losses and downstream MS matrix effects.

  • Extraction : Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes at 4°C to ensure complete lipid partitioning.

  • Phase Separation : Add 250 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery & Drying : Carefully transfer 800 µL of the upper (organic) MTBE layer to a new silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid film in 100 µL of Isopropanol:Acetonitrile (9:1, v/v)[7]. Vortex for 2 minutes and sonicate for 5 minutes. Transfer to an LC vial with a glass insert.

Liquid Chromatography (LC) Conditions

Separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system. Ammonium formate is added to the mobile phases to provide the necessary protons for efficient positive electrospray ionization (ESI+) and to standardize ionic strength[7].

Table 1: UHPLC Parameters

ParameterSpecification
Analytical Column Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 × 100 mm)
Column Temperature 50 °C (Reduces system backpressure and sharpens peaks)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
2.08515
8.03070
10.0199
12.0199
12.18515 (Re-equilibration)
15.08515
Mass Spectrometry (MS/MS) Parameters

Detection is executed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ of (S)-3-Ketosphingosine undergoes collision-induced dissociation (CID) to yield a dominant product ion corresponding to the neutral loss of water[9],[10].

Crucial Optimization: To counteract in-source fragmentation—a common artifact with labile long-chain bases—declustering potentials and source temperatures must be empirically minimized[4].

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(S)-3-Ketosphingosine 300.3282.318Quantifier (Loss of H2​O )
(S)-3-Ketosphingosine 300.3264.325Qualifier (Loss of 2H2​O )
d7​ -Sphinganine (IS) 309.3291.318Internal Standard

Data Analysis & Quality Control

A rigorous, self-validating assay requires the following QC checks per batch:

  • Calibration Curve Linearity : Construct a 7-point calibration curve (e.g., 0.1 to 100 ng/mL) using the ratio of the analyte peak area to the IS peak area. The R2 value must exceed 0.995.

  • Matrix Effect Evaluation : Calculate the matrix factor by comparing the peak area of the IS spiked post-extraction into a biological matrix against the IS spiked into a neat solvent. A matrix effect between 85% and 115% indicates minimal ion suppression/enhancement.

  • Blank Assessment : Inject a solvent blank immediately following the highest calibration standard to verify that column carryover is 0.1% of the Lower Limit of Quantification (LLOQ).

References

  • Ejsing CS, Bilgin M, Fabregat A (2015). Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. PLoS ONE. URL: [Link]

  • Liu et al. (2022). Comprehensive metabolomics and lipidomics profiling uncovering neuroprotective effects of Ginkgo biloba L. leaf extract on Alzheimer's disease. Frontiers in Pharmacology (PMC). URL: [Link]

  • Subathra M, et al. (2017). Activation of Sphingolipid Pathway in the Livers of Lipodystrophic Agpat2−/− Mice. Journal of the Endocrine Society. URL: [Link]

  • Merrill AH, et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Methods in Cell Biology (PMC). URL: [Link]

  • Schiffmann S, et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Cell and Developmental Biology. URL: [Link]

  • Otoki Y, et al. (2024). Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Scientific Reports. URL: [Link]

  • Lipid MAPS. LIPID MAPS Mass Spectrometry Methods Chapters. URL: [Link]

  • Bacteroides thetaiotaomicron Research (2025). Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus. ResearchGate. URL: [Link]

Sources

Method

Application Note: Preparation and Handling of (S)-3-Ketosphingosine Hydrochloride Stock Solutions in DMSO

Executive Summary (S)-3-Ketosphingosine is a critical bioactive lipid and intermediate analog within the sphingolipid metabolic network. Proper preparation of its stock solution is paramount for reproducible in vitro and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Ketosphingosine is a critical bioactive lipid and intermediate analog within the sphingolipid metabolic network. Proper preparation of its stock solution is paramount for reproducible in vitro and cell-based assays. Because sphingolipids exhibit strong amphiphilic behavior and propensity for aggregation, formulating (S)-3-Ketosphingosine Hydrochloride in Dimethyl Sulfoxide (DMSO) requires precise handling. This guide provides a causality-driven, self-validating protocol for researchers investigating sphingolipid signaling, enzyme kinetics, and lipidomics.

Mechanistic Context: The Sphingolipid Pathway

Sphingolipids are not merely structural components of cell membranes; they act as potent signaling molecules determining cell fate. The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA via Serine Palmitoyltransferase (SPT) to form 3-ketosphingosine (specifically, its saturated form, 3-ketodihydrosphingosine) [1]. This intermediate is rapidly reduced by 3-ketosphingosine reductase (KDSR) [2].

(S)-3-Ketosphingosine (possessing the C4-C5 trans double bond) is heavily utilized in enzymatic pathway research to probe the ceramide-sphingosine-1-phosphate (S1P) rheostat. Dysregulation of this metabolic axis is directly implicated in lipotoxicity, cancer progression, and neuropathic pain [3].

Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT Ketosphingosine (S)-3-Ketosphingosine (Intermediate) SPT->Ketosphingosine Condensation KDSR 3-Ketosphingosine Reductase (KDSR) Ketosphingosine->KDSR Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine Reduction CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide N-acylation DES Dihydroceramide Desaturase (DES) Dihydroceramide->DES Ceramide Ceramide (Bioactive Hub) DES->Ceramide Desaturation

Figure 1: De novo sphingolipid biosynthesis pathway highlighting the 3-ketosphingosine intermediate.

Physicochemical Properties & Causality of Formulation

To ensure experimental integrity, one must understand why specific reagents and forms are chosen.

Why the Hydrochloride (HCl) Salt? Sphingoid bases contain a primary amine. In the free base form, the unprotonated amine renders the molecule highly lipophilic, difficult to dissolve, and susceptible to oxidative degradation. The HCl salt protonates the amine ( NH3+​ ), increasing the polarity of the headgroup. This modification drastically improves solubility in polar aprotic solvents and enhances long-term stability.

Why DMSO? Sphingolipids possess a long hydrophobic aliphatic tail (C18) and a polar headgroup. In aqueous solutions, they rapidly self-associate into micelles or insoluble aggregates. Anhydrous DMSO effectively disrupts intermolecular hydrogen bonding at the headgroup while fully solvating the hydrophobic tail, ensuring the compound exists as single monomers before introduction into aqueous assay buffers.

Quantitative Data Summary
PropertyValue
Chemical Name (S)-2-amino-1-hydroxyoctadec-4-en-3-one hydrochloride
Molecular Formula C18H35NO2 • HCl
Molecular Weight 333.94 g/mol (297.48 g/mol free base)
Appearance White to off-white solid
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Max Solubility ~10-20 mg/mL (requires warming/sonication)

Reagent Preparation: Self-Validating Protocol

This protocol is designed as a self-validating system. Visual checks and vehicle controls are embedded to ensure the physical state of the lipid does not introduce artifactual data.

Table: Reconstitution Guide for a 1 mg Vial

Calculations are based on the HCl salt molecular weight of 333.94 g/mol .

Target ConcentrationVolume of Anhydrous DMSO to add to 1 mg
10 mM 299.5 µL
5 mM 599.0 µL
2 mM 1.497 mL
1 mM 2.995 mL
Step-by-Step Methodology: Stock Preparation
  • Equilibration: Allow the sealed vial of (S)-3-Ketosphingosine HCl to equilibrate to room temperature for at least 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic salt, which could lead to hydrolysis or inaccurate concentration.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) directly to the vial.

  • Thermal Disruption: Incubate the vial in a water bath or heating block at 37°C for 5–10 minutes. Causality: Thermal energy disrupts the hydrophobic packing of the C18 aliphatic chains.

  • Sonication: Sonicate the vial in a water bath sonicator for 2–3 minutes.

  • System Validation (Visual Check): Hold the vial against a strong light source. The solution must be completely clear. If micro-precipitates or cloudiness remain, the system has not reached complete dissolution; repeat steps 3 and 4.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20 µL) in tightly sealed amber vials. Store at -20°C or -80°C. Causality: Prevents repeated freeze-thaw cycles that cause lipid precipitation and concentration degradation.

Experimental Workflow: Cell Culture Treatment

When introducing DMSO-solubilized lipids into aqueous cell culture media, rapid precipitation can occur if not handled correctly.

Step-by-Step Methodology: In Vitro Assay Application
  • Thawing: Remove a single aliquot of the 10 mM stock from -80°C and warm to 37°C for 5 minutes. Vortex gently.

  • Intermediate Dilution: Prepare a 100X working solution in the assay buffer or pre-warmed culture media. Note: Do not add cold media to the lipid, as the temperature shock will cause immediate micelle formation.

  • Final Administration: Add the working solution to the cell culture plate to achieve the final desired concentration (e.g., 10 µM).

  • Control Validation: You must run a parallel vehicle control containing the exact same final percentage of DMSO. Ensure the final DMSO concentration in the well is ≤0.1% (v/v) . Causality: DMSO concentrations >0.1% can induce solvent-mediated cytotoxicity and alter cell membrane permeability, confounding the lipid's true biological effect.

  • Incubation: Incubate cells for the desired time point (typically 2-24 hours) before proceeding to downstream readouts (e.g., apoptosis assays, mass spectrometry lipidomics).

References

  • Kroll A., Cho H.E., Kang M.H. "Antineoplastic Agents Targeting Sphingolipid Pathways." Frontiers in Oncology, 2020.1

  • Sankella S., Garg A., Agarwal A.K. "Activation of Sphingolipid Pathway in the Livers of Lipodystrophic Agpat2−/− Mice." Journal of the Endocrine Society, 2017. 2

  • Wang J., Zheng G., et al. "Dysregulation of sphingolipid metabolism in pain." Frontiers in Pharmacology, 2024. 3

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (S)-3-Ketosphingosine Hydrochloride as an Internal Standard in Sphingolipidomics

Authored by: Gemini, Senior Application Scientist Abstract The accurate quantification of sphingolipids is paramount for understanding their roles in cellular processes and their implications in numerous diseases. Liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The accurate quantification of sphingolipids is paramount for understanding their roles in cellular processes and their implications in numerous diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipidomic analysis, where the use of an appropriate internal standard is critical for achieving data accuracy and reproducibility.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (S)-3-Ketosphingosine Hydrochloride as an internal standard for the quantification of sphingolipids. We will explore the scientific rationale for its use, provide detailed protocols for its implementation, and discuss the critical considerations for robust method validation.

The Critical Role of Internal Standards in Lipidomics

Quantitative analysis by mass spectrometry is susceptible to variations introduced during sample preparation and analysis. These factors include incomplete extraction recovery, sample loss during handling, matrix effects, and fluctuations in instrument response.[3] Internal standards (IS) are essential for mitigating these variables. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.[3] It is added at a known concentration to samples, calibrators, and quality controls at the earliest stage of sample preparation.[4] By monitoring the ratio of the analyte's signal to the IS's signal, variations are normalized, leading to precise and accurate quantification.[5]

While stable isotope-labeled lipids are considered the "gold standard" for internal standards because they co-elute and exhibit nearly identical ionization behavior to their endogenous counterparts, their availability can be limited and their cost high.[1][3] This has led to the widespread use of other strategies, such as utilizing non-endogenous, odd-chain lipids or, as we discuss here, biosynthetic intermediates that are not typically abundant in biological systems.[6]

(S)-3-Ketosphingosine: A Biosynthetic Precursor as a Strategic Internal Standard

(S)-3-Ketosphingosine (also known as 3-keto-dihydrosphingosine) is the initial, committed intermediate in the de novo biosynthesis of all sphingolipids.[7][8] It is formed from the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[8] This intermediate is rapidly reduced to sphinganine (dihydrosphingosine), meaning its endogenous steady-state levels in most cells and tissues are exceptionally low, making it an excellent candidate for an internal standard.[7]

Rationale for Use:

  • Structural Relevance: As a foundational sphingoid base, its structure is highly relevant to other simple sphingolipids, particularly sphinganine and sphingosine.

  • Low Endogenous Abundance: Its transient nature in the biosynthetic pathway prevents significant interference from endogenous sources.

  • Commercial Availability: It is commercially available in high purity.

  • Enhanced Solubility: The hydrochloride salt form improves its solubility and stability, particularly in the polar solvents used for stock solutions.[]

De Novo Sphingolipid Biosynthesis Pathway

The diagram below illustrates the central position of 3-Ketosphinganine in the de novo synthesis pathway, which serves as the precursor to more complex sphingolipids.

Sphingolipid_Pathway cluster_0 Mitochondrial & ER Membrane Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Keto_IS (S)-3-Ketosphingosine (Internal Standard) SPT->Keto_IS KSR KSR Keto_IS->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Complex Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex

Caption: De novo sphingolipid synthesis pathway highlighting (S)-3-Ketosphingosine.

Physicochemical Properties and Solution Preparation

Accurate preparation of the internal standard stock solution is the foundation of a quantitative assay.

PropertyValueReference
Chemical Name (2S)-amino-1-hydroxy-3-octadecanone, monohydrochloride[10]
Synonyms 3-keto Dihydrosphingosine HCl, 3-dehydro Sphinganine HCl[10]
CAS Number 25515-53-1[10]
Molecular Formula C₁₈H₃₇NO₂ • HCl[10]
Molecular Weight 336.0 g/mol [10]
Purity ≥98% (typically available)[10]
Solubility Soluble in Methanol, Ethanol, Chloroform[10]
Storage Store as a solid at -20°C for long-term stability.[11]
Protocol: Preparation of Internal Standard Stock Solutions
  • Primary Stock (1 mg/mL):

    • Allow the vial of (S)-3-Ketosphingosine Hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out a precise amount (e.g., 1 mg) of the solid.

    • Add the appropriate volume of HPLC-grade methanol to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly until completely dissolved. Mild sonication can be used if necessary.

    • Store this stock solution in an amber glass vial at -20°C.

  • Working Internal Standard Solution (e.g., 1 µg/mL):

    • Prepare an intermediate stock solution by diluting the primary stock 1:100 in methanol (e.g., 10 µL of 1 mg/mL stock into 990 µL of methanol to get 10 µg/mL).

    • Further dilute the intermediate stock to create the final working IS solution that will be spiked into samples. The final concentration should be optimized to be within the linear range of the instrument and comparable to the expected analyte concentrations.

    • Store working solutions at -20°C and prepare fresh dilutions regularly to avoid degradation or solvent evaporation.

Comprehensive Experimental Workflow

The following section details a complete workflow from sample preparation to data analysis.

Workflow Diagram

Lipidomics_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with (S)-3-Ketosphingosine HCl Working IS Solution Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Down Under N₂ Stream Extraction->Drydown Reconstitute Reconstitute in LC-MS Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis (UPLC-Triple Quadrupole) Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification (Analyte/IS Peak Area Ratio) Data->Quant

Caption: General workflow for sphingolipid analysis using an internal standard.

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is a modified Folch extraction, a robust method for extracting a broad range of lipids, including sphingolipids.[12][13][14]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a 2 mL glass tube, add 50 µL of plasma.

    • Add 10 µL of the (S)-3-Ketosphingosine HCl working IS solution.

    • Vortex briefly to mix.

  • Solvent Addition and Extraction:

    • Add 750 µL of a cold chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of water and vortex for 30 seconds. This step induces phase separation.[12]

  • Phase Separation and Collection:

    • Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

    • Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature or 37°C.

    • Reconstitute the dried lipid film in 100 µL of the LC-MS mobile phase A or another suitable injection solvent (e.g., methanol/acetonitrile).

    • Vortex for 1 minute and transfer the solution to an LC autosampler vial.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for separating and detecting sphingolipids on a UPLC system coupled to a triple quadrupole mass spectrometer.[6][15]

ParameterTypical Setting
LC System Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (20:80, v/v) with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (20:80, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40-50°C
Injection Volume 2-10 µL
LC Gradient Start at a high percentage of A, ramp up to a high percentage of B to elute lipids, then return to initial conditions for re-equilibration. A typical run time is 5-15 minutes.[6][16]
ParameterTypical Setting
Mass Spectrometer Agilent 6495 Triple Quadrupole, Sciex QTRAP, or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 300-400°C
IonSpray Voltage ~5500 V
MRM Transitions Optimize collision energy (CE) and other parameters for each analyte.

Example MRM Transitions (ESI+):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
(S)-3-Ketosphingosine (IS) 300.3282.3Corresponds to [M+H]⁺ followed by a neutral loss of water (H₂O).
Sphinganine (d18:0)302.3284.3Corresponds to [M+H]⁺ followed by a neutral loss of water (H₂O).
Sphingosine (d18:1)300.3282.3Corresponds to [M+H]⁺ followed by a neutral loss of water (H₂O).

Note: The precursor m/z for Sphingosine is identical to the IS. Chromatographic separation is therefore essential for differentiation.

Data Analysis and Validation: Ensuring Trustworthy Results
Quantification

The concentration of the endogenous analyte is determined by calculating the peak area ratio relative to the internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte.

Calculation: Concentration = (Peak Area_Analyte / Peak Area_IS) * Concentration_IS

For absolute quantification, a calibration curve is constructed by analyzing standards containing a fixed amount of the IS and varying amounts of the certified analyte standard.[17]

Method Validation

A rigorous validation process is crucial for any quantitative bioanalytical method.[4]

  • Specificity & Selectivity: Ensure that no other compounds in the matrix interfere with the detection of the analyte or IS. This is achieved by analyzing blank matrix samples.

  • Linearity: Establish a linear relationship between the concentration and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is typically required.[18]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentrations (low, medium, high QC). Acceptance criteria are often within ±15-20%.[18]

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte and IS. The IS is designed to compensate for this, but the effect should still be characterized.

  • Recovery: Assess the efficiency of the extraction process by comparing the response of an analyte spiked before extraction to one spiked after.

Authoritative Insights & Critical Considerations

As a Senior Application Scientist, it is vital to understand not just the "how" but the "why" and "when" of an experimental choice.

  • Applicability to Different Sphingolipid Classes: (S)-3-Ketosphingosine is an excellent IS for other sphingoid bases like sphinganine and sphingosine due to high structural similarity. However, its utility may decrease for more complex, acylated sphingolipids like ceramides and sphingomyelins. These larger lipids can exhibit different extraction efficiencies and ionization responses. For broad sphingolipidome profiling, a cocktail of internal standards, with one representative for each lipid class (e.g., C17-sphingosine, C12-ceramide, C12-sphingomyelin), is the superior approach.[15][19]

  • Chromatographic Co-elution: While ideal, co-elution of the analyte and IS is not strictly necessary as long as the matrix effects are consistent at their respective retention times.[16] However, for closely related structures like sphingosine and the IS, which have identical masses, baseline chromatographic separation is mandatory.

  • Verifying Endogenous Absence: Before adopting (S)-3-Ketosphingosine as an IS, it is prudent to analyze a pooled matrix sample (e.g., plasma from multiple donors) without any spiked IS to confirm that endogenous levels are negligible and will not interfere with quantification.

References
  • Bui, Q. V., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(17), 5265-5275. [Link]

  • Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 56(6), 1283-1291. [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta, 1811(11), 836-845. [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio Website. [Link]

  • Agilent. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Agilent Application Note. [Link]

  • ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction. ResearchGate Publication. [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS Protocol. [Link]

  • Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research, 61, 26-39. [Link]

  • Al-Bahr, T. A., & Ghanem, H. M. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7689. [Link]

  • Wang, C., et al. (2020). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Metabolomics, 16(10), 105. [Link]

  • Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link]

  • Rampler, E., et al. (2021). A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C internal standards. Analyst, 146(5), 1629-1638. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Ketosphingosine. PubChem Compound Summary for CID 9839212. [Link]

  • Oemer, G., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1243. [Link]

  • El-Bordiny, M. M., et al. (2018). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 23(10), 2445. [Link]

  • Lee, I. Y., & Hsung, R. P. (2001). A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine. The Journal of Organic Chemistry, 66(16), 5467-5475. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-ketosphinganine-d2 (30). Reagents and conditions. ResearchGate Publication. [Link]

  • Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. [Link]

  • Lieser, B., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-2216. [Link]

  • Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(7), 1549-1565. [Link]

Sources

Method

Application Note: Advanced HPLC and LC-MS/MS Analytical Protocols for (S)-3-Ketosphingosine Hydrochloride

Introduction & Chemical Context (S)-3-Ketosphingosine Hydrochloride (CAS: 263352-66-5), chemically defined as (2S,4E)-2-Amino-1-hydroxy-4-octadecen-3-one hydrochloride, is a critical bioactive intermediate in the sphingo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(S)-3-Ketosphingosine Hydrochloride (CAS: 263352-66-5), chemically defined as (2S,4E)-2-Amino-1-hydroxy-4-octadecen-3-one hydrochloride, is a critical bioactive intermediate in the sphingolipid metabolic network[1]. As a long-chain base (LCB), it plays a pivotal role in cellular signaling, apoptosis regulation, and serves as a key biomarker for evaluating serine palmitoyltransferase (SPT) and ceramide synthase activity.

Because (S)-3-Ketosphingosine lacks a strong, native UV-absorbing chromophore, traditional UV-Vis HPLC detection yields poor sensitivity and unacceptable baseline noise. Consequently, modern lipidomics relies on two robust, highly specific methodologies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via pre-column derivatization, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) [2].

Mechanistic Insights: Choosing the Right Analytical Pathway

As a self-validating analytical system, the choice between FLD and MS/MS depends on matrix complexity and available instrumentation. Understanding the chemical causality behind these methods ensures reproducible data.

The Causality of Derivatization (HPLC-FLD)

To achieve femtomole-level sensitivity without a mass spectrometer, the primary amine at the C2 position of (S)-3-Ketosphingosine must be fluorescently tagged. The industry standard utilizes ortho-phthalaldehyde (OPA) in the presence of a reducing thiol (e.g., β-mercaptoethanol).

  • The Mechanism: A nucleophilic substitution reaction occurs, forming a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole complex[3].

  • The Caveat: The resulting isoindole derivative is chemically labile and degrades rapidly at room temperature. Therefore, strict timing between derivatization and injection—or the use of a temperature-controlled autosampler—is mandatory to prevent peak area degradation.

The Causality of Soft Ionization (LC-MS/MS)

For high-throughput lipidomics, UHPLC-ESI-MS/MS bypasses derivatization entirely. Electrospray Ionization (ESI) in positive mode efficiently protonates the secondary amine, yielding a stable [M+H]+ precursor ion.

  • The Mechanism: Multiple Reaction Monitoring (MRM) isolates the precursor mass and fragments it to produce a unique product ion signature (typically via the loss of water).

  • The Caveat: Long-chain bases are notoriously fragile. High source temperatures and excessive capillary voltages cause spontaneous in-source fragmentation (e.g., premature loss of H2​O before reaching the collision cell)[2]. Therefore, "soft" ionization parameters must be strictly maintained.

Analytical Workflow Visualization

G Sample Biological Sample / Standard (S)-3-Ketosphingosine HCl Extraction Lipid Extraction (Bligh & Dyer / Methanol) Sample->Extraction Split Analytical Pathway Selection Extraction->Split FLD_Path HPLC-FLD Pathway Split->FLD_Path Optical Detection MS_Path LC-MS/MS Pathway Split->MS_Path Mass Spectrometry Deriv Pre-Column Derivatization (OPA + β-Mercaptoethanol) FLD_Path->Deriv FLD_Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Deriv->FLD_Detect Data Data Acquisition & Quantification FLD_Detect->Data MS_Detect ESI-MS/MS (Positive Mode) MRM Targeted Analysis MS_Path->MS_Detect MS_Detect->Data

Figure 1. Comparative analytical workflows for (S)-3-Ketosphingosine quantification.

Experimental Protocols

Protocol A: HPLC-FLD Analysis via Pre-Column OPA Derivatization

Self-Validating Step: Always spike samples with an internal standard (e.g., C17-Sphingosine) prior to derivatization to correct for variations in OPA reaction efficiency.

Reagent Preparation:

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of HPLC-grade ethanol. Add 200 µL of β-mercaptoethanol. Dilute the mixture to 50 mL using a 3% (w/v) boric acid buffer (adjusted to pH 10.5 with NaOH)[3]. Store in an amber bottle at 4°C (stable for 7 days).

  • Sample Prep: Reconstitute the (S)-3-Ketosphingosine HCl standard or dried lipid extract in 120 µL of pure methanol.

Derivatization & Injection:

  • Mix 120 µL of the methanolic sample with 15 µL of the OPA reagent.

  • Vortex for 5 seconds and incubate precisely at room temperature for 30 minutes in the dark[3].

  • Transfer immediately to an HPLC autosampler maintained at 4°C.

Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., Nova-Pak or Luna C18, 4.6 x 150 mm, 4 µm)[3][4].

  • Mobile Phase: Methanol / 10 mM Ammonium Acetate (pH 5.2) (82:18, v/v). Expert Insight: The addition of ammonium acetate acts as a critical ion-pairing agent, drastically improving the column recovery of hydrophobic C18 sphingoid bases from <50% to >95%[4].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

Protocol B: UHPLC-ESI-MS/MS Targeted Lipidomics

Self-Validating Step: Utilize isotope-labeled internal standards (e.g., d7​ -Sphinganine) spiked into the biological matrix prior to extraction to account for MS ion suppression.

Sample Preparation:

  • Extract lipids using a modified Bligh & Dyer method (Chloroform/Methanol/Water).

  • Dry the lower organic phase under a gentle stream of nitrogen gas.

  • Reconstitute in 100 µL of Methanol/Water (80:20, v/v) containing 0.1% formic acid.

Chromatographic Conditions:

  • Column: Sub-2 µm C18 column (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Mass Spectrometry Parameters (Positive ESI):

  • Capillary Voltage: 3.5 kV (Maintained relatively low to prevent in-source fragmentation)[2].

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Table 1: UHPLC Gradient Elution Profile for LC-MS/MS

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.35 40 60
2.0 0.35 40 60
7.0 0.35 5 95
10.0 0.35 5 95
10.1 0.35 40 60

| 13.0 | 0.35 | 40 | 60 |

Table 2: MRM Transitions for Sphingoid Bases (Positive ESI) | Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Rationale | |---------|----------------------------|-------------------|-----------------------|--------------------| | (S)-3-Ketosphingosine | 298.3 | 280.3 | 15 | Loss of H2​O (-18 Da) | | (S)-3-Ketosphingosine | 298.3 | 262.3 | 20 | Loss of 2x H2​O (-36 Da) | | 3-Ketosphinganine (Ref) | 300.3 | 282.3 | 15 | Loss of H2​O (-18 Da) | | C17-Sphingosine (IS) | 286.3 | 268.3 | 15 | Loss of H2​O (-18 Da) |

References

  • National Institutes of Health (PMC). "Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis". NIH PubMed Central. URL: [Link]

  • ResearchGate. "Characterization of free endogenous C14 and C16 sphingoid bases from Drosophila melanogaster". ResearchGate Publications. URL:[Link]

  • PLOS One. "Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring". PLOS Journals. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Center: Resolving Background Noise in 3-Ketosphingosine Lipidomics

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify 3-ketodihydrosphingosine (3-KDS) and its oxidized counterparts (collecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify 3-ketodihydrosphingosine (3-KDS) and its oxidized counterparts (collectively referred to in profiling as 3-ketosphingosines).

3-KDS is a transient, critically low-abundance intermediate in the de novo sphingolipid biosynthesis pathway. Because it lacks the structural stability of downstream ceramides, liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of 3-KDS is notoriously plagued by high background chemical noise, in-source fragmentation, and isobaric interference.

This guide provides field-validated, self-contained protocols and mechanistic explanations to help you isolate your target analyte and achieve high signal-to-noise (S/N) quantification.

Pathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT ThreeKDS 3-Ketodihydrosphingosine (3-KDS) [Target Analyte] SPT->ThreeKDS KDSR 3-KDS Reductase (KDSR) ThreeKDS->KDSR DHS Dihydrosphingosine (dhSph) KDSR->DHS

Caption: De novo sphingolipid biosynthesis pathway highlighting the transient 3-KDS intermediate.

Sample Preparation & Matrix Ion Suppression

Q: My 3-KDS signal is completely drowned out by baseline matrix noise. How can I improve extraction specificity without degrading the analyte?

The Causality: Matrix noise in lipidomics often stems from the co-extraction of highly abundant glycerophospholipids (GPLs) and neutral lipids that compete for charge droplets during electrospray ionization (ESI), leading to severe ion suppression. Many standard lipidomic workflows utilize a Bligh-Dyer extraction followed by alkaline hydrolysis (saponification) to degrade interfering GPLs. However, 3-KDS is highly sensitive to alkaline conditions; subjecting your sample to saponification will degrade the 3-KDS ketone group, artificially lowering your signal and increasing degradation-product noise[1].

The Solution: Utilize a modified Methyl tert-butyl ether (MTBE) extraction without alkaline hydrolysis, followed by targeted protein precipitation. MTBE forms a less dense organic layer that sits above the aqueous phase, preventing the contamination of the extract with proteinaceous debris that typically causes ESI background noise[1].

Protocol 1: Modified MTBE Extraction for 3-KDS
  • Homogenization: Homogenize tissue/cells in 200 µL of ice-cold PBS.

  • Internal Standard Addition: Spike in 10 µL of a stable-isotope labeled internal standard (e.g., d7-sphinganine) directly into the homogenate before adding solvents.

  • Extraction: Add 1.5 mL of methanol and 5 mL of MTBE. Vortex vigorously for 1 hour at 4°C.

  • Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic (MTBE) phase and dry under a gentle stream of nitrogen gas.

  • Self-Validation Step: Analyze the recovery of the d7-sphinganine internal standard. A recovery rate of >85% validates that matrix effects have been successfully mitigated without analyte degradation.

Mass Spectrometry & In-Source Fragmentation

Q: I am losing my 3-KDS signal to in-source fragmentation, which simultaneously increases the low-mass background noise. How do I prevent this?

The Causality: Long-chain bases (LCBs) like 3-KDS are highly labile. During positive-ion ESI, the hydroxyl and ketone groups are prone to the neutral loss of water ( −H2​O ), converting the precursor ion into a dehydrated fragment before it even reaches the first quadrupole. This not only depletes your target precursor ( [M+H]+ ) but clutters the baseline with non-specific hydrocarbon fragments, destroying your Signal-to-Noise ratio[2].

The Solution: Chemical derivatization via mass-tagging. Reacting the primary amine of 3-KDS with deuterated methyliodide ( CD3​I ) produces a trimethylated derivative with a permanent positive charge (a quaternary amine). This drastically stabilizes the molecule, prevents in-source water loss, and shifts the mass out of the typical low-mass background noise window, enabling Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) with extreme sensitivity[2][3].

Protocol 2: CD3I Mass-Tagging Derivatization
  • Reconstitution: Reconstitute the dried lipid extract (from Protocol 1) in 100 µL of methanol.

  • Derivatization Cocktail: Add 10 µL of CD3​I and 10 µL of 100 mM potassium carbonate ( K2​CO3​ ) buffer.

  • Incubation: Incubate the mixture in a sealed vial at 30°C for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding 5 µL of 5% formic acid. Dry under nitrogen and reconstitute in your LC mobile phase.

  • Self-Validation Step: Monitor the characteristic trimethylaminium fragment ion in MS/MS. The complete absence of the unmethylated 3-KDS precursor mass in the full scan confirms 100% derivatization efficiency.

Chromatographic Separation & Isobaric Overlap

Q: I am seeing isobaric interference co-eluting with 3-KDS. How do I resolve this chromatographically?

The Causality: Isobaric overlap occurs when structural isomers or isotopic envelopes of highly abundant lipids (e.g., the 13C isotopes of lighter sphingosines) share the same MRM transition window as 3-KDS. Standard Reversed-Phase Liquid Chromatography (RP-LC) separates lipids primarily by their hydrophobic acyl chains. Because sphingolipid intermediates share nearly identical hydrophobic tails, RP-LC often fails to resolve these isobaric interferences, leading to false-positive peaks and elevated background[4].

The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separates lipids based on their polar headgroups rather than their acyl chains. This orthogonal separation mechanism effectively decouples 3-KDS from interfering species, ensuring that the peak integrated is purely the target analyte[4].

Protocol 3: HILIC Chromatographic Separation
  • Column Selection: Use a sub-2 µm particle size HILIC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) containing 2 mM ammonium formate and 0.2% formic acid.

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) containing 2 mM ammonium formate and 0.2% formic acid. (Note: Formic acid is critical for maintaining ionization efficiency).

  • Gradient: Run a 5-minute linear gradient from 100% A to 80% A, followed by a 2-minute hold at 80% A, and a 3-minute re-equilibration at 100% A.

  • Self-Validation Step: Run a blank solvent injection immediately after your highest calibration standard. Carryover must be <0.1% to validate proper column re-equilibration and rule out ghost peaks.

Quantitative Impact of Noise Reduction Strategies

The implementation of these targeted troubleshooting steps yields compounding improvements in analytical sensitivity. Below is a summary of expected quantitative outcomes based on established sphingolipidomic benchmarks[5].

Optimization StrategyPrimary Noise Source AddressedS/N Ratio ImprovementExpected Limit of Detection (LOD)
Standard RP-LC-MS/MS Baseline (Unoptimized)1x (Reference)~50 fmol
MTBE Extraction (No Alk. Hydrolysis) Matrix Ion Suppression2x - 4x~10 fmol
HILIC Separation Isobaric Interference3x - 5x~15 fmol
CD3I Mass-Tagging Derivatization In-Source Fragmentation10x - 20x< 2 fmol

Troubleshooting Decision Workflow

Workflow Start High Background Noise in 3-KDS LC-MS/MS CheckSource Identify Primary Noise Origin Start->CheckSource Matrix Matrix Ion Suppression (Signal Quenching) CheckSource->Matrix InSource In-Source Fragmentation (Water Loss) CheckSource->InSource Isobaric Isobaric Overlap (Co-eluting Peaks) CheckSource->Isobaric SPE Protocol 1: MTBE Extraction (No Alkaline Hydrolysis) Matrix->SPE Deriv Protocol 2: CD3I Mass-Tagging Derivatization InSource->Deriv LC Protocol 3: HILIC Chromatographic Separation Isobaric->LC

Caption: Decision tree for troubleshooting and resolving background noise in 3-KDS LC-MS/MS lipidomics.

References

  • Ejsing CS, Bilgin M, Fabregat A (2015). Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. PLoS ONE. 2

  • Ejsing CS, et al. (2015). Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. Semantic Scholar. 3

  • Bielawski J, et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC. 4

  • Ishikawa T, et al. (2014). Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. MDPI. 1

  • Li Y, et al. (2017). Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae. Journal of Lipid Research. 5

Sources

Optimization

Technical Support Center: Optimizing Lipid Extraction for (S)-3-Ketosphingosine Hydrochloride

Welcome to the Technical Support Center. As a highly bioactive and transient intermediate in the de novo sphingolipid biosynthesis pathway, (S)-3-Ketosphingosine (and its sphinganine analogs) presents unique analytical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly bioactive and transient intermediate in the de novo sphingolipid biosynthesis pathway, (S)-3-Ketosphingosine (and its sphinganine analogs) presents unique analytical challenges[1]. Because it is typically handled as a hydrochloride salt, its amphiphilic nature and the reactivity of its C3-ketone group require precise optimization of your lipid extraction workflows to prevent sample loss, degradation, or poor chromatographic peak shapes.

This guide provides field-proven troubleshooting insights, causal explanations for common extraction failures, and self-validating protocols to ensure maximum extraction efficiency.

pathway Ser L-Serine + Palmitoyl-CoA Enz Serine Palmitoyltransferase (SPT) Ser->Enz Keto (S)-3-Ketosphinganine (Target Intermediate) Enz->Keto Condensation Sph Sphinganine Keto->Sph 3-Ketosphinganine Reductase

De novo sphingolipid synthesis pathway highlighting 3-ketosphinganine.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my recovery of (S)-3-Ketosphingosine Hydrochloride so low (<40%) when using the standard Folch or Bligh & Dyer methods? A1: The root cause lies in the molecule's ionization state. The Folch and Bligh & Dyer methods rely on the target lipid partitioning into the lower, non-polar chloroform phase[2]. Because you are extracting the hydrochloride salt form, the primary amine at the C2 position is protonated ( −NH3+​ ). This positive charge drastically increases the molecule's aqueous solubility, causing it to partition unfavorably into the upper aqueous/methanol phase or become trapped at the protein-rich interphase[3]. Solution: Switch to the Methyl tert-butyl ether (MTBE) extraction method or a single-phase Methanol extraction[4]. If a biphasic chloroform system must be used, neutralizing the sample with a mild base (e.g., 0.1% Ammonium Hydroxide) prior to extraction will deprotonate the amine, shifting the partition coefficient toward the organic phase[5].

Q2: I attempted alkaline saponification to remove glycerolipid interference, but my 3-Ketosphingosine peak disappeared on the LC-MS. What happened? A2: You have likely degraded your analyte. While complex sphingolipids (like ceramides) tolerate alkaline hydrolysis well, 3-Ketosphingosine contains a highly reactive ketone group at the C3 position. Under strong alkaline conditions (e.g., 0.1 M KOH or NaOH) and heat, the molecule undergoes rapid enolization and subsequent aldol condensation or degradation[6]. Solution: Avoid harsh alkaline saponification for ketone-containing sphingoid bases. To remove glycerolipid interference, utilize high-resolution chromatographic separation (e.g., HILIC or C18 reversed-phase LC) or employ a highly specific lipase treatment that operates at a neutral pH.

Q3: How does the MTBE method prevent the emulsion issues I frequently encounter? A3: (S)-3-Ketosphingosine is highly amphiphilic, acting as a potent surfactant that stabilizes emulsions in dense Chloroform/Water systems. The MTBE method (MTBE:Methanol:Water) forms an inverted biphasic system where the lipid-rich organic layer rests on top (MTBE has a lower density than water)[7]. This system resolves emulsions much faster and allows you to pipette the target lipid without passing your tip through the proteinaceous interphase, drastically improving both recovery and reproducibility[3].

workflow Start Sample + (S)-3-Ketosphingosine HCl Folch Folch Method (CHCl3:MeOH:H2O) Start->Folch MTBE MTBE Method (MTBE:MeOH:H2O) Start->MTBE F_org Lower Phase (CHCl3) Low Target Recovery Folch->F_org F_aq Upper Phase (Aq) Target Trapped (-NH3+) Folch->F_aq Phase Partition M_org Upper Phase (MTBE) High Target Recovery MTBE->M_org Phase Partition M_aq Lower Phase (Aq) Proteins/Salts MTBE->M_aq

Phase distribution comparison between Folch and MTBE extraction methods.

Part 2: Quantitative Data & Method Comparison

To guide your protocol selection, the following table summarizes the average extraction efficiencies of sphingoid bases across different methodologies, demonstrating the superiority of MTBE and single-phase Methanol approaches[3][4].

Extraction MethodSolvent SystemPhase LocationAvg. Sphingoid Base Recovery (%)Emulsion RiskEnvironmental Toxicity
Bligh & Dyer CHCl₃ : MeOH : H₂OLower35 - 72%HighHigh (Chloroform)
Folch CHCl₃ : MeOH : H₂OLower69 - 96%HighHigh (Chloroform)
MTBE (Matyash) MTBE : MeOH : H₂OUpper84 - 98%LowModerate
Single-Phase MeOH 100% MethanolMonophasic96 - 101%NoneLow

Part 3: Step-by-Step Optimized Methodologies

Protocol A: Modified MTBE Extraction (Optimal for Complex Tissue/Plasma)

This protocol is a self-validating system; the inclusion of a deuterated internal standard prior to solvent addition ensures that any matrix effects or partition losses are mathematically corrected during MS analysis[7].

Materials:

  • HPLC-grade MTBE, Methanol, and Water.

  • Internal Standard (e.g., d7-Sphinganine or d7-Sphingosine)[8].

Procedure:

  • Sample Aliquot: Transfer 50 µL of plasma or 50 mg of homogenized tissue into a glass extraction tube.

  • Spike Internal Standard: Add 10 µL of the deuterated internal standard mix. Vortex for 10 seconds. Causality: Spiking before solvent addition accounts for protein-binding losses.

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes[7].

  • Lipid Solubilization: Add 750 µL of MTBE. Incubate the mixture at 4°C for 10 minutes with continuous shaking[7].

  • Phase Separation: Induce phase separation by adding 200 µL of MS-grade water. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 4,000 rpm (or 10,000 x g) for 8 minutes at 4°C[7].

  • Collection: Carefully pipette the upper organic (MTBE) layer and transfer it to a clean glass vial.

  • Drying & Reconstitution: Dry the extract under a gentle stream of nitrogen or in a SpeedVac. Reconstitute in 100 µL of Methanol prior to LC-MS/MS analysis[7].

Protocol B: Single-Phase Methanol Extraction (Optimal for High-Throughput Cell Culture)

For high-throughput screening where sample volumes are small and lipid profiles are less complex than whole tissue, a single-phase extraction prevents partition losses entirely[4].

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 50 µL of MS-grade water.

  • Extraction: Add 450 µL of ice-cold Methanol (containing the deuterated internal standard).

  • Homogenization: Vortex vigorously for 2 minutes. The high ratio of organic solvent (9:1) instantly precipitates proteins while keeping amphiphilic sphingoid bases fully solubilized[4].

  • Clearance: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein and DNA.

  • Analysis: Transfer the supernatant directly to an autosampler vial for immediate LC-MS/MS analysis.

Part 4: References

  • Comparison of different methods for sphingolipid extraction. ResearchGate. Available at:

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ResearchGate. Available at:

  • In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry. ACS Publications. Available at:

  • Characterization and Direct Quantitation of Sphingoid base-1-phosphates From Lipid Extracts: A Shotgun Lipidomics Approach. PubMed. Available at:

  • Sphingolipid Advice | News & Announcements. Cayman Chemical. Available at:

  • Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. PMC. Available at:

  • Sphingolipids I: Sphingosine, Sphinganine, Sphingosine-1-Phosphate, and Ceramide. Cayman Chemical. Available at:

  • Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. ResearchGate. Available at:

Sources

Troubleshooting

Temperature optimization for (S)-3-Ketosphingosine Hydrochloride crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Ketosphingosine Hydrochloride is a key intermediate in sphingolipid biosynthesis.[1][2] Achieving a crystalline form of this Acti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ketosphingosine Hydrochloride is a key intermediate in sphingolipid biosynthesis.[1][2] Achieving a crystalline form of this Active Pharmaceutical Ingredient (API) with high purity, consistent particle size, and the correct polymorphic form is critical for drug stability, bioavailability, and manufacturability.[3][4][] Temperature is one of the most critical parameters governing the crystallization process, directly influencing supersaturation, nucleation, and crystal growth.[6][7][8]

This guide offers a structured approach to troubleshooting and optimizing temperature conditions for the crystallization of this and similar hydrochloride salt APIs.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of (S)-3-Ketosphingosine Hydrochloride, providing potential causes and actionable solutions.

Issue 1: No crystals are forming, or the yield is very low.

Potential Causes:

  • High Solubility (Insufficient Supersaturation): The concentration of (S)-3-Ketosphingosine Hydrochloride may be too low in the selected solvent, even at reduced temperatures. The principle of crystallization relies on creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, driving the formation of a solid phase.[3][9]

  • Excess Solvent: Using too much solvent is a frequent cause of poor or no yield.[10][11] This prevents the solution from reaching the necessary level of supersaturation upon cooling.

  • Inhibition of Nucleation: The solution is supersaturated, but the initial formation of crystal nuclei is kinetically hindered.[3] This can be due to the presence of impurities or the intrinsic properties of the molecule-solvent system.

  • Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve with respect to temperature, meaning its capacity to dissolve the compound does not change significantly as it cools.

Troubleshooting Steps:

  • Concentrate the Solution: If you have not yet disposed of the mother liquor, try reducing the solvent volume by gentle heating under a stream of inert gas or using a rotary evaporator, then attempt to cool the solution again.[11]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. This can create microscopic imperfections on the glass that serve as nucleation sites.[10][11]

    • Seeding: Introduce a "seed crystal"—a tiny amount of previously crystallized (S)-3-Ketosphingosine Hydrochloride—into the supersaturated solution.[10][12] This provides a template for further crystal growth.

  • Drastic Cooling (Shock Cooling): Place the flask in a colder environment, such as an ice-salt bath.[11] While this can sometimes force precipitation, be aware that rapid cooling often leads to the formation of small, less pure crystals.[6][13][14]

  • Re-evaluate Solvent: Based on available data, (S)-3-Ketosphingosine Hydrochloride is soluble in ethanol, methanol, and chloroform.[1][2] If using a single solvent system fails, consider an anti-solvent crystallization approach, where a solvent in which the compound is poorly soluble is slowly added to a solution of the compound.[4]

Issue 2: The compound "oils out" instead of crystallizing.

Potential Causes:

  • High Solute Concentration: The concentration of the compound is so high that upon cooling, it surpasses the supersaturation limit and separates as a liquid phase (an oil) before it has a chance to organize into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to an amorphous, oily precipitate.[7][15]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of the solution as a disordered oil.

  • Low Melting Point: The compound's melting point may be close to the boiling point of the solvent, a situation that often favors oiling out.[11]

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional solvent (10-20% more) to reduce the concentration.[10][11]

  • Slow Down the Cooling Process: After re-dissolving, allow the solution to cool much more slowly. Insulate the flask or place it on a hot plate that is turned off to allow for gradual cooling.[11] This gives the molecules more time to align properly into a crystal lattice.[9][13]

  • Change Solvents: Experiment with a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures might prevent the solution from becoming overly concentrated.

Issue 3: Crystals form too quickly and are very small (fine powder).

Potential Causes:

  • Excessive Supersaturation: The solution is too concentrated, leading to rapid and widespread nucleation once the supersaturation point is reached.[] This results in many small crystals instead of fewer, larger ones.[13]

  • Rapid Cooling Rate: A fast drop in temperature is a primary driver of rapid nucleation and the formation of small crystals.[6][14][16]

Troubleshooting Steps:

  • Reduce Concentration: Re-dissolve the solid by heating and add more solvent to slightly decrease the concentration.[10] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20 minutes or more.[10]

  • Implement a Controlled Cooling Profile: Instead of allowing the solution to cool at room temperature, use a programmable bath or insulate the vessel to slow the cooling rate. A slower cooling rate generally produces larger and purer crystals.[6][13]

Issue 4: The crystal form (polymorph) is inconsistent between batches.

Potential Causes:

  • Variations in Temperature and Cooling Rate: Different polymorphs can be favored under different thermodynamic and kinetic conditions.[4][17] Slight variations in cooling profiles can lead to the formation of different crystal forms.[]

  • Solvent Effects: The choice of solvent can influence which polymorphic form is most stable and likely to crystallize.[4]

  • Impurity Profile: Different impurities, even at trace levels, can promote the nucleation of different polymorphs.

Troubleshooting Steps:

  • Strictly Control the Cooling Profile: This is the most critical step for ensuring polymorphic consistency. Use automated lab reactors or precisely controlled cooling baths to maintain a reproducible temperature profile for every batch.[7]

  • Utilize Seeding: Seeding the solution with crystals of the desired polymorph is a robust method to control the final crystal form and ensure batch-to-batch reproducibility.[][12]

  • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the crystal forms produced under different conditions.[4][12] This allows you to map the conditions that lead to the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the crystallization of (S)-3-Ketosphingosine Hydrochloride?

Temperature is a primary control lever for crystallization because it directly dictates the solubility of the compound in a given solvent.[8][9] The process typically involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is cooled, the solubility decreases, leading to a state of supersaturation. This supersaturation is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[3] Controlling the temperature and the rate of cooling allows for precise manipulation of the supersaturation level, which in turn influences crystal size, purity, and polymorphic form.[][6][17]

Q2: How does the cooling rate impact crystal size and purity?

The cooling rate has a profound effect on the balance between nucleation and crystal growth.

  • Slow Cooling: A slow cooling rate maintains a low level of supersaturation. This condition favors crystal growth over nucleation.[13] As a result, fewer nuclei are formed, and they have more time to grow into larger, more ordered crystals. This slow, methodical growth process is more selective, tending to exclude impurities from the crystal lattice, thus resulting in higher purity.[6][13]

  • Fast Cooling: Rapid cooling generates a high level of supersaturation very quickly. This promotes massive, spontaneous nucleation, leading to the formation of a large number of small crystals.[6][14] This rapid process can trap impurities and solvent within the crystal lattice, leading to a less pure final product.[13]

The relationship between cooling rate and key crystal attributes is summarized below:

Cooling RateNucleation RateCrystal Growth RateFinal Crystal SizePurity
Slow LowDominantLarge, well-definedHigh
Fast HighLimitedSmall, fine powderLower

Q3: What is a general protocol for optimizing the crystallization temperature?

A systematic approach is essential for efficiently determining the optimal temperature profile.

G cluster_0 Phase 1: Solvent & Solubility Screening cluster_1 Phase 2: Cooling Profile Optimization cluster_2 Phase 3: Analysis & Refinement A Select candidate solvents (e.g., Ethanol, Methanol) B Determine solubility at high temp (e.g., 60°C) and low temp (e.g., 4°C) A->B C Select solvent with high solubility at high T and low solubility at low T B->C D Prepare saturated solution at high temp C->D E Experiment 1: Rapid Cooling (e.g., place on benchtop) D->E F Experiment 2: Slow Linear Cooling (e.g., 10°C/hour) D->F G Experiment 3: Stepwise Cooling (e.g., hold at intermediate temps) D->G H Isolate crystals from each experiment E->H F->H G->H I Analyze for Yield, Purity (HPLC), Particle Size, and Polymorph (XRPD) H->I J Select optimal cooling profile that meets target specifications I->J

Experimental Protocol: Temperature Optimization

  • Solubility Assessment:

    • Determine the solubility of (S)-3-Ketosphingosine Hydrochloride in a chosen solvent (e.g., ethanol) at a high temperature (e.g., 60°C) and a low temperature (e.g., 4°C) to ensure a significant solubility difference.

  • Preparation of Saturated Solution:

    • Prepare a nearly saturated solution at the determined high temperature. Ensure all solid material is completely dissolved.

  • Controlled Cooling Experiments:

    • Run 1 (Rapid Cool): Allow the flask to cool naturally to room temperature, then place it in a 4°C refrigerator.

    • Run 2 (Slow Linear Cool): Place the flask in a programmable cooling bath and decrease the temperature linearly at a set rate (e.g., 10°C per hour).

    • Run 3 (Stepwise Cool): Program the cooling bath to cool to an intermediate temperature (e.g., 40°C), hold for 2 hours, then cool to the final temperature (e.g., 4°C).

  • Analysis:

    • After each experiment, isolate the crystals by filtration.

    • Measure the yield and analyze the product for purity (e.g., via HPLC), particle size distribution, and crystal form (via XRPD).

  • Refinement:

    • Based on the analysis, refine the cooling profile. For example, if the slow linear cool gave good purity but low yield, you might try a slightly faster rate or a higher initial concentration.

Q4: How can I troubleshoot crystallization issues using a logical decision-making process?

A systematic troubleshooting tree can guide you from a problem to a viable solution.

// Nodes Start [label="Crystallization Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Are there ANY solids present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Is the solid crystalline or an oil?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_NoSolid [label="Action: Concentrate solution\nOR Induce nucleation (scratch/seed)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Oil [label="Action: Re-heat, add solvent,\ncool much slower", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Are crystals too small/fine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Small [label="Action: Re-heat, add solvent,\nuse slower cooling rate", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Good [label="Action: Analyze crystals for\nPurity, Yield, Polymorph", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> Sol_NoSolid [label="No"]; Q1 -> Q2 [label="Yes"]; Q2 -> Sol_Oil [label="Oil"]; Q2 -> Q3 [label="Crystalline"]; Q3 -> Sol_Small [label="Yes"]; Q3 -> Sol_Good [label="No, size is good"]; } dot Caption: Troubleshooting Decision Tree.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua - Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Reddit. (2020, March 16).
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • IntechOpen. (2022, June 9).
  • Solitek Pharma. (n.d.).
  • Syrris. (2024, October 22).
  • Crystal Pharmatech. (2025, December 4).
  • BOC Sciences. (n.d.).
  • Neuland Labs. (2023, August 1).
  • Aakash. (n.d.).
  • SATHEE. (n.d.).
  • API Crystallization. (n.d.).
  • Biomol. (n.d.). 3-keto Sphinganine (d18:0) (hydrochloride) | CAS 25515-53-1 | Cayman Chemical.
  • University of York. (n.d.).
  • Northwestern University. (n.d.).
  • Cayman Chemical. (2022, December 13). PRODUCT INFORMATION - 3-keto Sphinganine (d18:0) (hydrochloride).
  • PubMed. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Application Guide: (S)-3-Ketosphingosine Hydrochloride vs. D-erythro-Sphingosine in Lipid Assays

As lipidomics advances from basic structural characterization to functional pathway analysis, the precise measurement of sphingolipid intermediates has become critical for drug development. Sphingolipids are not merely s...

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Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics advances from basic structural characterization to functional pathway analysis, the precise measurement of sphingolipid intermediates has become critical for drug development. Sphingolipids are not merely structural components of cell membranes; they act as potent secondary messengers regulating cell survival, proliferation, and apoptosis.

This guide provides an authoritative comparison between D-erythro-sphingosine —the primary bioactive backbone of mammalian sphingolipids—and (S)-3-Ketosphingosine Hydrochloride , a specialized metabolic intermediate and biomarker. By understanding the causality behind their biochemical behaviors, researchers can design robust, self-validating assays to interrogate the sphingolipid rheostat.

Mechanistic Grounding: The Sphingolipid Rheostat & Intermediates

To design an effective lipid assay, one must first understand the intracellular localization and metabolic flux of the target lipids.

D-erythro-Sphingosine is the naturally occurring, cell-permeable substrate for Sphingosine Kinase (SK1 and SK2). The phosphorylation of D-erythro-sphingosine produces Sphingosine-1-Phosphate (S1P), a critical signaling molecule that promotes cell survival and vascularization, directly opposing the pro-apoptotic effects of ceramide 1. Because SK localization dictates its signaling function, assays utilizing D-erythro-sphingosine must account for spatial compartmentalization within the cell 2.

(S)-3-Ketosphingosine is a trace metabolic intermediate and a chemically modified sphingolipid analog. While the canonical de novo pathway produces 3-ketosphinganine via serine palmitoyltransferase (SPT), 3-ketosphingosine is specifically utilized as a biomarker for Niemann-Pick disease (types A and B) and sphingosine kinase-associated inflammatory disorders . It is detected in mammalian lipid extracts at extremely low abundances (e.g., ~2.3 pmol/10⁶ cells), requiring highly sensitive mass-tagging techniques for accurate quantification 4.

Pathway SPT Serine Palmitoyltransferase (SPT) Keto (S)-3-Ketosphingosine (Trace Intermediate) SPT->Keto Condensation DhSph Dihydrosphingosine Keto->DhSph KDSR Cer Ceramide (Pro-apoptotic) DhSph->Cer CerS / DES Sph D-erythro-Sphingosine (Bioactive Backbone) Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Sphingosine Kinase (SK)

Sphingolipid de novo biosynthesis and the ceramide-S1P rheostat pathway.

Comparative Analytical Profile

To select the appropriate lipid standard or substrate, researchers must evaluate the distinct quantitative and physical properties of these molecules.

Analytical Feature(S)-3-Ketosphingosine HydrochlorideD-erythro-Sphingosine
Biological Role Trace intermediate / Disease biomarker Primary bioactive backbone / S1P precursor 2
Cellular Abundance Extremely low (e.g., ~2.3 pmol/10⁶ cells) [[4]]()High (Readily detectable without derivatization) 4
Primary Assay Utility LC-MS/MS MRM, Reductase assays, Pathway probing Intact-cell kinase assays, Lipidomics internal standard 2
Downstream Product Dihydrosphingosine (via KDSR)Sphingosine-1-Phosphate (via SK1/SK2)
Molecular Weight 333.94 g/mol (Hydrochloride salt) 5299.49 g/mol (Free base)

Self-Validating Experimental Methodologies

A robust assay must be a self-validating system. The following protocols integrate specific causality-driven steps to ensure data integrity.

Workflow A: Intact-Cell Kinase Assay using D-erythro-Sphingosine

Traditional lysate-based assays destroy the intracellular compartmentalization of Sphingosine Kinase, leading to artifactual data. This protocol measures acute S1P production in intact cells.

Causality Check: D-erythro-sphingosine is naturally cell-permeable. By adding it exogenously to unpermeabilized monolayers, the substrate gains unhindered access to intracellular SK, preserving the physiological context of the enzyme 2.

  • Cell Preparation: Culture target cells in high-glucose DMEM to form intact monolayers in multi-well plates.

  • Validation Control (Permeabilization): Treat a subset of control wells with digitonin. Expected Result: Digitonin permeabilization should decrease measured activity by leaking intracellular SK into the media, validating that the assay is measuring intracellular, membrane-anchored SK rather than secreted SK 2.

  • Substrate Incubation: Add a constant volume (e.g., 100 μL) of reaction buffer containing D-erythro-sphingosine and radiolabeled ³³P-ATP (1 μCi/well) [[2]]().

  • Lipid Extraction: Terminate the reaction by removing the buffer and adding cold acidic methanol/HCl (150/1, v/v). Transfer to a microfuge tube containing 700 μL of cold chloroform to partition the lipids 2.

  • Quantification: Resolve the organic phase using Thin Layer Chromatography (TLC) or LC-MS/MS to quantify S1P production.

Workflow B: High-Sensitivity LC-MS/MS Profiling of 3-Ketosphingosine

Because 3-ketosphingosine exists at sub-picomole levels, standard direct-infusion MS suffers from severe ion suppression from highly abundant lipids.

Causality Check: Derivatization with mass tags (like CD3I) significantly enhances the ionization efficiency of long-chain bases, shifting the limit of detection into the sub-pmol range and allowing Parallel Reaction Monitoring (PRM) to resolve trace intermediates 4.

  • Sample Spiking: Spike cell lysates with an unnatural internal standard (e.g., C17-sphingosine) to normalize extraction efficiency and matrix effects 4.

  • Extraction: Perform a liquid-liquid extraction using a validated chloroform/methanol gradient.

  • Chemical Derivatization: React the dried lipid extract with CD3I. This mass-tagging step is non-negotiable for detecting trace C18-3-ketosphingosine in complex mammalian matrices 4.

  • PRM/MRM Analysis: Inject the derivatized sample into a hybrid QqTOF or triple quadrupole mass spectrometer. Monitor specific transitions for the CD3I-tagged 3-ketosphingosine.

Workflow Sample Intact Cells (Preserved SK) Substrate Add Substrate (D-erythro-Sphingosine) Sample->Substrate Extract Lipid Extraction (Chloroform/Methanol) Substrate->Extract Deriv Derivatization (CD3I Mass Tagging) Extract->Deriv LCMS LC-MS/MS (PRM/MRM Mode) Deriv->LCMS

Self-validating LC-MS/MS workflow for high-sensitivity sphingolipid profiling.

Data Interpretation & Matrix Troubleshooting

When analyzing these lipids, signal fidelity is paramount.

  • Signal Loss in Kinase Assays: If S1P generation from D-erythro-sphingosine is lower than expected, verify that the cells were not accidentally permeabilized during washing steps. As proven by digitonin controls, compromised membranes leak the kinase, artificially depressing the readout 2.

  • Ion Suppression in LC-MS/MS: 3-Ketosphingosine quantification is highly susceptible to matrix effects. If the internal standard (C17-sphingosine) shows high variance between biological replicates, the liquid-liquid extraction phase separation was likely contaminated by the aqueous layer. Ensure stringent pipetting during the chloroform extraction phase 6.

References

  • An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers Source: nih.gov URL:2

  • Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring Source: semanticscholar.org URL:4

  • CAS 19767-16-9 (3-Ketosphingosine) Source: bocsci.com URL:

  • Sphingolipids I: Sphingosine, Sphinganine, Sphingosine-1-Phosphate, and Ceramide Source: caymanchem.com URL:6

  • The Role of Sphingolipid Metabolism in Bone Remodeling Source: frontiersin.org URL:1

  • (S)-3-Ketosphingosine Hydrochloride Source: cymitquimica.com URL:5

Sources

Comparative

Comparing (S)-3-Ketosphingosine Hydrochloride and sphinganine biological effects

An In-Depth Guide to the Contrasting Biological Effects of (S)-3-Ketosphingosine Hydrochloride and Sphinganine Introduction: Beyond Simple Precursors in Sphingolipid Metabolism To the uninitiated, the sphingolipid metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Contrasting Biological Effects of (S)-3-Ketosphingosine Hydrochloride and Sphinganine

Introduction: Beyond Simple Precursors in Sphingolipid Metabolism

To the uninitiated, the sphingolipid metabolic pathway can appear as a linear cascade of intermediates. However, this view belies the complex regulatory and signaling functions of its constituent molecules. Among the earliest players in the de novo synthesis pathway are (S)-3-Ketosphingosine (also known as 3-ketodihydrosphingosine) and its immediate downstream product, sphinganine (dihydrosphingosine). While separated by a single enzymatic reduction, these two molecules possess distinct and profound biological effects that are critical for researchers in cell biology and drug development to understand.

This guide provides a comprehensive comparison of (S)-3-Ketosphingosine Hydrochloride and sphinganine. We will dissect their metabolic context, compare their direct and indirect biological activities, and provide validated experimental protocols to empower researchers to probe their functions. The core thesis is to move beyond viewing them as simple metabolic pass-throughs and to appreciate them as individual bioactive entities with unique cellular consequences.

Metabolic Positioning: A Tale of Two Intermediates

The journey of de novo sphingolipid synthesis begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA.[1][2] This irreversible reaction is catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme of the entire pathway.[3] The product of this crucial first step is (S)-3-Ketosphingosine.

(S)-3-Ketosphingosine is a transient intermediate. Under normal physiological conditions, it is rapidly reduced to sphinganine by the NADPH-dependent enzyme 3-ketosphingosine reductase (KDSR).[1][3][4][5] Sphinganine then serves as the foundational backbone for the subsequent acylation by one of six ceramide synthases (CerS), which attach a fatty acyl-CoA to form dihydroceramide.[1][6][7] This dihydroceramide is finally desaturated to produce ceramide, the central hub of sphingolipid metabolism.[2][8]

The distinct positioning of these molecules—one before and one after the KDSR reduction step—is the primary determinant of their differing biological impacts when their cellular concentrations are perturbed.

Sphingolipid_De_Novo_Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine + Palmitoyl-CoA Keto (S)-3-Ketosphingosine (3-Ketodihydrosphingosine) Serine->Keto Serine Palmitoyltransferase (SPT) (Rate-Limiting Step) Sphinganine Sphinganine (Dihydrosphingosine) Keto->Sphinganine 3-Ketosphingosine Reductase (KDSR) DHCer Dihydroceramide Sphinganine->DHCer Ceramide Synthases (CerS) Cer Ceramide DHCer->Cer Dihydroceramide Desaturase (DES1)

Caption: The de novo sphingolipid synthesis pathway in the ER.

(S)-3-Ketosphingosine: An Initiator Whose Influence is Mediated by its Progeny

As the first committed molecule in sphingolipid synthesis, the primary role of (S)-3-Ketosphingosine is to serve as a substrate for KDSR.[1][3] It is not typically considered a canonical signaling molecule. However, experimental application of exogenous (S)-3-Ketosphingosine or inhibition of KDSR reveals its potent, albeit indirect, biological activities.

Biological Effects of (S)-3-Ketosphingosine Accumulation:

  • Cytotoxicity: Exogenous administration of (S)-3-Ketosphingosine has been demonstrated to be cytotoxic to various cancer cell lines, with reported CC50 values in the micromolar range.[8]

  • Metabolic Bottleneck: The most significant consequence of elevated (S)-3-Ketosphingosine is its rapid conversion to sphinganine and subsequent dihydroceramides. This metabolic flux results in a massive accumulation of dihydrosphingolipids within the cell.[8][9]

  • Induction of Autophagy: Crucially, the cellular response to (S)-3-Ketosphingosine treatment is the induction of autophagy.[8][9][10] Mechanistic studies have shown that this is not a direct effect of 3-ketosphingosine itself, but rather a consequence of the buildup of its downstream metabolites—sphinganine, sphinganine-1-phosphate, and dihydroceramides.[9]

In essence, (S)-3-Ketosphingosine acts as a potent pro-drug, initiating a metabolic cascade that floods the cell with other bioactive sphingolipids, which in turn execute the ultimate cellular programs like autophagy.

Sphinganine: A Bioactive Precursor at the Crossroads of Cell Fate

Sphinganine stands in stark contrast to its precursor. While it is also an intermediate, it possesses direct biological activities and its levels are a critical node in the "sphingolipid rheostat," a concept that posits the balance between pro-death and pro-survival sphingolipids dictates cell fate.[11][12]

Direct and Indirect Biological Effects of Sphinganine:

  • Pro-Apoptotic Signaling: In the sphingolipid rheostat model, sphinganine, alongside ceramide and sphingosine, is generally considered a pro-apoptotic molecule.[11][12][13] Its accumulation can trigger cell cycle arrest and programmed cell death.

  • Direct Enzyme Inhibition: Sphinganine is a well-characterized inhibitor of Protein Kinase C (PKC), a family of kinases central to numerous signal transduction pathways.[14][15] This inhibitory action is a direct molecular interaction that can explain some of its downstream effects, such as vasorelaxation.[15]

  • Phosphorylation to a Signaling Molecule: Sphinganine can be phosphorylated by sphingosine kinases (SphK) to form sphinganine-1-phosphate (Sa1P).[14][16] Sa1P is itself a signaling molecule that can have distinct, sometimes opposing, effects to the more-studied sphingosine-1-phosphate (S1P).[14]

  • Precursor to Dihydroceramides: As the direct substrate for CerS, sphinganine accumulation directly drives the synthesis of dihydroceramides. Certain dihydroceramide species, particularly those with very long acyl chains (e.g., C22 and C24), have been shown to be cytotoxic.[17]

Therefore, sphinganine functions as both a critical metabolic precursor and a direct effector molecule, influencing signaling pathways and cell fate decisions independent of its conversion to ceramide.

Comparative Analysis: A Side-by-Side View

The distinct characteristics of these two molecules are best summarized in a direct comparison.

Feature(S)-3-Ketosphingosine HydrochlorideSphinganine (Dihydrosphingosine)
Position in Pathway Product of SPT (rate-limiting step)[1][3]Product of KDSR; Substrate for CerS[1][2]
Primary Function Transient metabolic intermediate[1]Bioactive precursor and signaling molecule[13][14]
Key Downstream Metabolites Sphinganine, Dihydroceramides, Sa1P[8][9]Dihydroceramides, Sphinganine-1-Phosphate (Sa1P)[16][17]
Primary Cellular Effect Induction of autophagy (mediated by downstream metabolites)[8][9]Induction of apoptosis; Cell cycle arrest[11][13]
Direct Enzyme Interactions Not well-characterized as a direct modulatorPotent inhibitor of Protein Kinase C (PKC)[14][15]
Cytotoxicity Mechanism Acts as a pro-drug, causing accumulation of cytotoxic dihydrosphingolipids[8]Direct pro-apoptotic signaling and generation of cytotoxic dihydroceramides[13][17]

Experimental Workflows: Dissecting the Differences in the Lab

To translate these concepts into actionable research, we provide validated protocols designed to quantitatively assess and compare the effects of (S)-3-Ketosphingosine and sphinganine.

Experimental Workflow: From Treatment to Mechanistic Insight

Experimental_Workflow cluster_workflow Comparative Analysis Workflow cluster_assays Parallel Assays Start Cancer Cell Culture (e.g., HGC-27, T98G) Treatment Treat with: 1. (S)-3-Ketosphingosine HCl 2. Sphinganine 3. Vehicle Control Start->Treatment Cytotoxicity Protocol 1: MTT Assay (48h) Determine IC50 Treatment->Cytotoxicity Assess Viability Lipidomics Protocol 2: Lipid Extraction (6h) LC-MS/MS Analysis Treatment->Lipidomics Track Metabolism Autophagy Protocol 3: Protein Lysate (24h) Western Blot for LC3-II Treatment->Autophagy Measure Autophagy

Caption: A multi-pronged workflow to compare the effects of the two sphingolipids.

Protocol 1: Comparative Cytotoxicity Assessment via MTT Assay

Rationale: This assay quantifies the cytotoxic potential of each compound by measuring metabolic activity as a proxy for cell viability. It allows for the determination of a dose-response curve and the calculation of IC50 values.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HGC-27 gastric cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of (S)-3-Ketosphingosine HCl and Sphinganine in an appropriate solvent (e.g., ethanol). Create a serial dilution series for each compound in complete culture medium, typically ranging from 1 µM to 50 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the respective wells. Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against compound concentration to determine the IC50 for each compound.

Protocol 2: Sphingolipid Profiling by LC-MS/MS

Rationale: This is the definitive experiment to validate the metabolic fate of each compound. It will demonstrate that (S)-3-Ketosphingosine treatment leads to a buildup of sphinganine and dihydroceramides, providing a direct mechanistic link to its observed cytotoxicity.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates. Once confluent, treat with the IC25 or IC50 concentration of (S)-3-Ketosphingosine HCl, Sphinganine, or vehicle control for a short time course (e.g., 6 hours).

  • Cell Harvesting: Wash cells twice with ice-cold PBS, then scrape them into 1 mL of PBS and centrifuge to pellet.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. Briefly, resuspend the cell pellet in a monophasic solution of methanol:chloroform:water containing an internal standard (e.g., C17-sphinganine).

  • Phase Separation: Add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

  • Sample Preparation: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use a C18 reverse-phase column coupled to a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor-to-product ion transitions for 3-ketosphinganine, sphinganine, sphinganine-1-phosphate, and a panel of dihydroceramides (C16 to C26).

  • Data Analysis: Integrate peak areas and normalize to the internal standard. Compare the relative abundance of each lipid species across the different treatment conditions.

Protocol 3: Detection of Autophagy via LC3-II Western Blot

Rationale: This assay provides evidence for the induction of autophagy. During autophagy, the cytosolic protein LC3-I is lipidated to form LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a widely accepted marker of autophagy.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates. Treat with the IC25 concentration of each compound for 24 hours. As a positive control, treat a set of cells with a known autophagy inducer like rapamycin.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel and separate by electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. Also probe a separate blot or strip the same blot for a loading control like β-actin.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). Calculate the LC3-II/β-actin or LC3-II/LC3-I ratio and compare across treatments.

Conclusion and Future Perspectives

The evidence clearly delineates (S)-3-Ketosphingosine and sphinganine as two molecules with divergent biological roles. (S)-3-Ketosphingosine is an initiator, whose accumulation triggers a metabolic flood of downstream dihydrosphingolipids that are the ultimate effectors of cellular programs like autophagy.[8][9] Sphinganine, in contrast, is a dual-function molecule: a critical precursor for complex sphingolipids and a direct signaling molecule that can inhibit PKC and promote apoptosis.[13][14][15]

For researchers and drug developers, this distinction is paramount.

  • Targeting KDSR would lead to an accumulation of (S)-3-Ketosphingosine, which could be a strategy to induce autophagy-related cell death by overwhelming the cell with dihydrosphingolipids.

  • Targeting Ceramide Synthases (CerS) would lead to an accumulation of sphinganine, potentially promoting apoptosis through direct signaling and PKC inhibition.

Future research should focus on identifying potential unique binding partners or receptors for (S)-3-Ketosphingosine to determine if it has any direct signaling roles that are currently unknown. Furthermore, a deeper exploration of the signaling pathways governed by sphinganine-1-phosphate is warranted to fully understand the consequences of sphinganine accumulation. Understanding these nuances will undoubtedly open new avenues for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism, such as cancer and metabolic disorders.

References

  • Mekonnen, A., et. al. (2021). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. BioMed Research International, 2021, 8857158. [Link]

  • King, M.W. (2026). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]

  • Han, S., et. al. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. The EMBO Journal, 42(24), e114539. [Link]

  • National Center for Biotechnology Information (NCBI). Sphingolipid Metabolism. PubChem Pathway. [Link]

  • Mekonnen, A., et. al. (2013). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Semantic Scholar. [Link]

  • Gomez-Larrauri, A., et. al. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 11, 1324883. [Link]

  • Han, S., et. al. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. PubMed. [Link]

  • Luttgeharm, M., et. al. (2024). Structural basis of the mechanism and inhibition of a human ceramide synthase. ResearchGate. [Link]

  • Ordóñez, Y.F., et. al. (2016). 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. Molecular BioSystems, 12(4), 1166-1173. [Link]

  • MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. MetwareBio Resources. [Link]

  • Rotstein, N.P., et. al. (2010). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. Investigative Ophthalmology & Visual Science, 51(2), 1132-1140. [Link]

  • Gangoiti, P., et. al. (2014). Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. International Journal of Molecular Sciences, 15(3), 4626-4661. [Link]

  • Luttgeharm, M., et. al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. [Link]

  • Tidhar, R., & Futerman, A.H. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Society Transactions, 40(1), 49-53. [Link]

  • LIPID MAPS. (n.d.). Sphinganine (d18:0). LIPID MAPS Structure Database. [Link]

  • Wadsworth, T.A., et. al. (2021). Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron. Journal of Biological Chemistry, 296, 100726. [Link]

  • UniProt. (2022). KSR1 - 3-ketodihydrosphingosine reductase TSC10 - Candida albicans (Yeast). UniProtKB. [Link]

  • Wikipedia. (n.d.). 3-dehydrosphinganine reductase. Wikipedia. [Link]

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 153-162. [Link]

  • Wikipedia. (n.d.). Sphinganine. Wikipedia. [Link]

  • Quinville, B.M., et. al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 22(11), 5793. [Link]

  • Spiegel, S., & Milstien, S. (2002). Sphingosine kinase, sphingosine-1-phosphate, and apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 163-171. [Link]

  • Patwardhan, G.A., & Liu, Y.Y. (2011). Sphingolipids and mitochondrial apoptosis. Journal of Bioenergetics and Biomembranes, 43(1), 75-86. [Link]

  • Ordóñez, Y.F., et. al. (2016). 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. PubMed. [Link]

  • Ogretmen, B. (2018). Targeting Sphingolipids for Cancer Therapy. Frontiers in Oncology, 8, 366. [Link]

  • Crossman, M.W., & Hirschberg, C.B. (1984). Conversion of erythro-D-sphinganine to its [1-2H1] and [1-3H1] derivatives. Journal of Lipid Research, 25(7), 729-737. [Link]

  • He, Q., et. al. (2005). Effects of Exogenous Sphinganine, Sphingosine, and Sphingosine-1-Phosphate on Relaxation and Contraction of Porcine Thoracic Aortic and Pulmonary Arterial Rings. Toxicological Sciences, 86(1), 193-201. [Link]

  • Gangoiti, P., et. al. (2020). Role of bioactive sphingolipids in physiology and pathology. Essays in Biochemistry, 64(3), 455-474. [Link]

  • Iga, S., et. al. (2011). Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods - An Instrument for the Evaluation of Compatibility between Sphinganine and Fatty Acids. ResearchGate. [Link]

  • Ordóñez, Y.F., et. al. (2016). 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. ResearchGate. [Link]

  • Bielawski, J., et. al. (2016). C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. PLOS ONE, 11(5), e0155392. [Link]

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Validation

Comprehensive Comparison Guide: Validation of (S)-3-Ketosphingosine Hydrochloride Purity by NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Lipidomics Introduction: The Critical Role of (S)-3-Ketosphingosine (S)-3-Ketosphingosine Hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Lipidomics

Introduction: The Critical Role of (S)-3-Ketosphingosine

(S)-3-Ketosphingosine Hydrochloride (CAS: 263352-66-5) is a pivotal biochemical intermediate in the sphingolipid metabolic pathway[1]. Formed downstream of the initial condensation of L-serine and palmitoyl-CoA, it serves as a direct precursor to highly bioactive sphingoid bases like sphingosine and complex ceramides[2][3].

In pharmaceutical research, this compound is heavily utilized as a substrate for enzymatic assays (e.g., targeting serine palmitoyltransferase or 3-ketosphinganine reductase) and as a high-purity internal standard for quantitative lipidomics[4]. Because the biological activity of sphingolipids is exquisitely sensitive to stereochemistry and regiochemistry, ensuring the absolute structural integrity and purity of the (S)-3-Ketosphingosine standard is a non-negotiable prerequisite for reproducible drug development[3][5].

Pathway SerPal L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase SerPal->SPT Keto (S)-3-Ketosphingosine Intermediate SPT->Keto Reductase Enzymatic Reduction Keto->Reductase Sphingosine Sphingosine Reductase->Sphingosine Ceramide Complex Sphingolipids Sphingosine->Ceramide

Sphingolipid biosynthesis pathway highlighting the 3-ketosphingosine intermediate.

The Analytical Challenge: Why Standard Methods Fall Short

Validating the purity of (S)-3-Ketosphingosine Hydrochloride presents unique analytical hurdles that expose the limitations of conventional chromatographic techniques:

  • Lack of a Strong Chromophore: Unlike many small-molecule drugs, (S)-3-Ketosphingosine lacks an extended aromatic system. Its only UV-absorbing features are an isolated ketone and an alkene, which require low-wavelength UV detection (e.g., 205–210 nm). At these wavelengths, solvent interference and baseline drift severely compromise quantitative accuracy.

  • Stereochemical Blind Spots in MS: While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is unparalleled for trace detection and confirming the exact mass of the long-chain base[3][5], it cannot easily differentiate between cis/trans (Z/E) alkene isomers or validate the absolute configuration of the C2 chiral center without specialized chiral columns.

  • Salt Form Quantification: LC-MS and HPLC-UV cannot directly quantify the molar ratio of the hydrochloride salt to the free base, a critical metric for determining the exact molecular weight and dosing in biological assays.

Method Comparison: Analytical Alternatives for Sphingolipid Validation

To objectively evaluate the best approach for standardizing (S)-3-Ketosphingosine HCl, we must compare the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against other ubiquitous laboratory techniques.

Analytical MethodSensitivityStructural ResolutionStereochemical ValidationSalt Form (HCl) VerificationBest Use Case
1H/13C NMR Moderate (µg–mg)Very High Excellent (via J-coupling)Yes (via α-proton shifts)Absolute purity, stereochemistry, and salt ratio validation.
LC-MS/MS Very High (pg–ng)High (Mass/Fragments)PoorNoTrace detection and complex lipidomics profiling.
HPLC-UV ModerateLowModerate (if separated)NoRoutine batch monitoring (requires reference standards).
TLC LowLowLowNoQuick, qualitative reaction monitoring.

NMR Validation Workflow and Experimental Logic

To establish a highly trustworthy analytical protocol, every step must be grounded in chemical causality. The following workflow outlines the logic and execution of NMR validation for (S)-3-Ketosphingosine Hydrochloride.

Workflow Prep Sample Preparation (CD3OD Solvent) Acq1D 1D 1H/13C NMR (qNMR & J-Coupling) Prep->Acq1D Acq2D 2D COSY/HSQC (Regiochemistry) Prep->Acq2D Analysis Spectral Integration & Data Processing Acq1D->Analysis Acq2D->Analysis Result Absolute Purity & Stereochemical Validation Analysis->Result

NMR spectroscopy workflow for structural and purity validation of sphingolipid standards.

Step-by-Step Experimental Protocol
Phase 1: Solvent Selection and Sample Preparation
  • The Causality: (S)-3-Ketosphingosine HCl is an amphiphilic molecule. The polar hydrochloride salt headgroup makes it notoriously insoluble in standard non-polar NMR solvents like CDCl₃. Attempting to use CDCl₃ will result in broad, unresolvable peaks due to micelle formation and incomplete solvation. Methanol-d₄ (CD₃OD) is required to disrupt intermolecular hydrogen bonding and fully solubilize the ion pair[6][7].

  • Protocol:

    • Weigh exactly 5.0 mg of the (S)-3-Ketosphingosine HCl standard into a static-free glass vial.

    • Add 600 µL of CD₃OD containing 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference.

    • Sonicate the mixture at room temperature for 2–3 minutes until the solution is optically clear.

    • Transfer the solution to a high-quality 5 mm NMR tube.

Phase 2: Quantitative 1H-NMR Acquisition (qNMR)
  • The Causality: To use NMR for absolute purity quantification, the integration of the peaks must be perfectly proportional to the number of protons. If the relaxation delay (D1) is too short, protons with long longitudinal relaxation times (T1) will not fully realign with the magnetic field, leading to artificially low integrals and false purity calculations.

  • Protocol:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune, match, and shim the probe to achieve a line width at half-height of <1.0 Hz for the TMS peak.

    • Set the spectral width to 12 ppm.

    • Critical Step: Set the relaxation delay (D1) to at least 10 seconds (≥ 5 × T1 of the slowest relaxing proton).

    • Acquire 64 scans using a 90° excitation pulse to maximize the signal-to-noise ratio.

Phase 3: Stereochemical and Regiochemical Validation
  • The Causality: The biological function of sphingolipids dictates that the C4-C5 double bond must be in the trans (E) configuration. 1H-NMR can definitively prove this via the scalar coupling constant (J) between the vinylic protons.

  • Protocol:

    • Isomer Check: Locate the vinylic protons (H-4 and H-5) in the downfield region (typically 6.0–6.8 ppm, shifted downfield due to conjugation with the C3 ketone). Extract the coupling constant. A value of J≈15.5−16.0 Hz confirms the pure trans isomer. A coupling constant of J≈10−11 Hz indicates contamination with the inactive cis isomer[6].

    • Salt Verification: Observe the chemical shift of the α-proton at C2. In the protonated state (-NH₃⁺), this proton shifts significantly downfield compared to the free base. Note: In CD₃OD, the exchangeable protons (-OH, -NH₃⁺) will exchange with deuterium and will not be visible in the spectrum.

    • 2D Confirmation: Acquire a ¹H-¹³C HSQC spectrum to verify that the C3 carbon (expected near 200 ppm) has no attached protons, confirming the regiochemistry of the ketone group.

Conclusion

While LC-MS remains the gold standard for high-throughput lipidomics profiling[3][5], it cannot act as a standalone tool for the primary validation of commercial or synthesized sphingolipid standards. NMR spectroscopy provides an irreplaceable, self-validating framework. By carefully controlling solvent environments and leveraging J-coupling mechanics, researchers can unequivocally confirm the regiochemistry, stereoisomeric purity, and salt stoichiometry of (S)-3-Ketosphingosine Hydrochloride, thereby ensuring the integrity of downstream biological assays.

References

  • The Journal of Organic Chemistry. "A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine". ACS Publications. [Link]

  • ChemicalCell. "3-Keto-Dihydrosphingosine Hcl CAS NO 18944-28-0". ChemicalRoot. [Link]

  • Frontiers in Physiology. "Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry". Frontiers. [Link]

  • Google Patents. "Microbial strains producing sphingolipid bases".
  • Analytical Chemistry. "Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data". ACS Publications. [Link]

Sources

Comparative

Comparative lipidomics of (S)-3-Ketosphingosine vs ceramide derivatives

A Senior Application Scientist's Guide to Comparative Lipidomics: (S)-3-Ketosphingosine vs. Ceramide Derivatives Introduction: Navigating the Complex World of Sphingolipids In the intricate landscape of cellular signalin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Lipidomics: (S)-3-Ketosphingosine vs. Ceramide Derivatives

Introduction: Navigating the Complex World of Sphingolipids

In the intricate landscape of cellular signaling, sphingolipids have emerged as critical regulators of fundamental processes ranging from cell proliferation and differentiation to apoptosis and inflammation. Among this diverse class of lipids, ceramides are arguably the most extensively studied, often considered central hubs in sphingolipid metabolism and signaling. However, the metabolic precursors and derivatives of ceramides, such as (S)-3-Ketosphingosine (also known as 3-ketodihydrosphingosine), are increasingly recognized as potent bioactive molecules in their own right.

This guide provides a comparative lipidomics framework for researchers, scientists, and drug development professionals to dissect the distinct and overlapping roles of (S)-3-Ketosphingosine and various ceramide derivatives. We will move beyond simple identification and delve into a robust, self-validating experimental workflow designed to yield high-quality, interpretable data. By understanding the nuances of their chemical structures and metabolic pathways, we can design more precise experiments to elucidate their specific contributions to cellular physiology and pathology.

Structural and Functional Distinctions: More Than Just Precursors

The biological activities of (S)-3-Ketosphingosine and ceramides are intrinsically linked to their chemical structures. (S)-3-Ketosphingosine is the initial product of the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting step in de novo sphingolipid synthesis. It is a short-lived intermediate that is rapidly reduced to dihydrosphingosine (sphinganine). Ceramides, in contrast, are N-acylated sphingoid bases, possessing a fatty acid chain of variable length attached to the amino group of the sphingoid base (e.g., sphingosine or sphinganine). This structural difference is the foundation of their distinct signaling roles.

DOT Script for Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Signaling Downstream Signaling & Catabolism Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT kds (S)-3-Ketosphingosine (3-ketodihydrosphingosine) SPT->kds kdsR 3-Ketosphingosine Reductase dhs Dihydrosphingosine (Sphinganine) kdsR->dhs CerS Ceramide Synthase (CerS) dhCer Dihydroceramides CerS->dhCer DES Dihydroceramide Desaturase (DES) Cer Ceramides DES->Cer kds->kdsR dhs->CerS dhCer->DES Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Sph Sphingosine Cer->Sph Ceramidase cluster_Signaling cluster_Signaling S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase

Caption: De novo sphingolipid synthesis pathway highlighting key intermediates.

Comparative Experimental Workflow: A Self-Validating Approach

To accurately compare the cellular levels of (S)-3-Ketosphingosine and ceramide derivatives, a meticulously planned and executed lipidomics workflow is essential. The following protocol is designed to be self-validating by incorporating internal standards and quality control checks at each stage.

Step 1: Cell Culture and Perturbation

The choice of cell line and treatment conditions is paramount and should be guided by the specific biological question. For instance, to study the role of de novo sphingolipid synthesis in apoptosis, one might use a cancer cell line treated with a chemotherapeutic agent known to induce ceramide production.

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest (e.g., 70-80% confluency).

  • Treatment: Apply the experimental treatment (e.g., drug, growth factor) for the desired duration. Include appropriate vehicle controls.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium components.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.

Step 2: Lipid Extraction (Bligh-Dyer Method)

The Bligh-Dyer method is a robust technique for extracting a broad range of lipids. The use of an internal standard mixture is critical for accurate quantification.

  • Internal Standard Spiking: To the frozen cell pellet, add a known amount of an internal standard mixture containing non-endogenous lipid species (e.g., C17-sphingosine, C17-ceramide). This accounts for variability in extraction efficiency and instrument response.

  • Solvent Addition: Add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • Homogenization: Vortex the mixture vigorously for 2 minutes, then sonicate for 30 minutes in a water bath sonicator.

  • Phase Separation: Add chloroform and water to achieve a final ratio of 2:2:1.8. Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

Step 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of lipid species.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species based on their polarity. A gradient elution with mobile phases containing acetonitrile, water, and formic acid is typically employed.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the intact lipid) and a specific product ion (a characteristic fragment) for each analyte and internal standard. This highly selective technique minimizes interferences from other molecules.

DOT Script for the Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation CellCulture 1. Cell Culture & Treatment Harvest 2. Cell Harvesting CellCulture->Harvest InternalStd Internal Standard Spiking Harvest->InternalStd Extraction 3. Lipid Extraction (Bligh-Dyer) LC 4. LC Separation (C18 Column) Extraction->LC InternalStd->Extraction MS 5. MS/MS Detection (MRM) LC->MS Quant 6. Quantification MS->Quant Stats 7. Statistical Analysis Quant->Stats Bio 8. Biological Interpretation Stats->Bio

Caption: Overview of the comparative lipidomics workflow.

Data Interpretation and Comparative Analysis

The output from the LC-MS/MS analysis will be a series of chromatograms showing the intensity of each lipid species over time.

  • Quantification: The peak area of each endogenous lipid is normalized to the peak area of its corresponding internal standard. This ratio is then used to calculate the absolute or relative amount of the lipid in the sample.

  • Data Presentation: The quantitative data should be summarized in a clear and concise table to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Comparative Quantification of Sphingolipids

Lipid SpeciesControl (pmol/mg protein)Treatment (pmol/mg protein)Fold Changep-value
(S)-3-Ketosphingosine5.2 ± 0.825.8 ± 3.14.96<0.001
C16:0-Ceramide150.3 ± 15.2452.1 ± 35.83.01<0.01
C18:0-Ceramide85.1 ± 9.7240.5 ± 21.32.83<0.01
C24:0-Ceramide40.2 ± 5.198.7 ± 11.22.46<0.05
C24:1-Ceramide35.6 ± 4.385.4 ± 9.92.40<0.05

In-Depth Discussion: Causality and Trustworthiness

The experimental choices outlined in this guide are designed to ensure the trustworthiness and reproducibility of the results.

  • Why a Bligh-Dyer extraction? This method provides a high recovery rate for a wide range of lipid polarities, ensuring that both the relatively polar (S)-3-Ketosphingosine and the nonpolar ceramides are efficiently extracted.

  • The criticality of internal standards: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Spiking with a known amount of a non-endogenous internal standard for each lipid class before extraction allows for the correction of these matrix effects and variations in sample processing, leading to accurate quantification.

  • The power of MRM: In a complex lipid extract, many molecules can have the same mass (isobars). MRM provides a high degree of selectivity by monitoring a specific fragmentation pattern (precursor ion → product ion) for each analyte, ensuring that the measured signal is truly from the lipid of interest.

By following this self-validating workflow, researchers can confidently generate high-quality, quantitative data to dissect the intricate signaling networks governed by (S)-3-Ketosphingosine and ceramide derivatives. This approach provides a solid foundation for understanding their roles in health and disease and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

  • Title: Sphingolipid metabolism and signaling Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: A review on the role of ceramides in the human body Source: Journal of Research in Medical and Dental Science URL: [Link]

  • Title: The Bligh and Dyer method for lipid extraction: A review and future perspectives Source: TrAC Trends in Analytical Chemistry URL: [Link]

  • Title: Lipidomics: A powerful tool for disease biomarker discovery Source: Trends in Molecular Medicine URL: [Link]

  • Title: Ceramide synthases: A family of enzymes with diverse functions Source: Journal of Lipid Research URL: [Link]

Validation

Standardization of (S)-3-Ketosphingosine Hydrochloride for quantitative mass spectrometry

As a Senior Application Scientist specializing in lipidomics and quantitative mass spectrometry, I frequently encounter laboratories struggling with the reproducible quantification of long-chain bases (LCBs). Among these...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and quantitative mass spectrometry, I frequently encounter laboratories struggling with the reproducible quantification of long-chain bases (LCBs). Among these, 3-ketosphingosine (also known as 3-ketodihydrosphingosine or 3-KDS) represents a unique analytical hurdle.

As the initial, rate-limiting intermediate in the de novo sphingolipid biosynthesis pathway, 3-ketosphingosine is formed by the condensation of L-serine and palmitoyl-CoA via serine palmitoyltransferase (SPT) [1]. However, its transient nature and inherent chemical instability make it notoriously difficult to quantify. This guide objectively compares the analytical performance of (S)-3-Ketosphingosine Hydrochloride against alternative formats, providing the mechanistic reasoning and self-validating protocols necessary to achieve robust LC-MS/MS quantification.

The Chemical Imperative: Why Standardize on the Hydrochloride Salt?

The fundamental challenge in analyzing endogenous 3-ketosphingosine lies in its molecular structure. The free base form contains both a highly reactive primary amine and an adjacent ketone group. This configuration makes it highly susceptible to intramolecular reactions, oxidation, and rapid degradation during sample processing and freeze-thaw cycles.

Furthermore, during Heated Electrospray Ionization (HESI), the free base undergoes extensive in-source fragmentation (specifically, the loss of water and ammonia), which drastically depletes the precursor ion population and compromises the Limit of Detection (LOD) [2].

By standardizing on (S)-3-Ketosphingosine Hydrochloride , the primary amine is protonated. This simple salt formation provides two critical advantages:

  • Conformational Stability: It locks the molecule, preventing nucleophilic attack by the amine and extending shelf-life.

  • Ionization Efficiency: In positive-ion LC-MS/MS ( ESI+ ), the pre-formed cation ( [M+H]+ ) bypasses the thermodynamic barrier of droplet-phase protonation, yielding a significantly stronger and more stable precursor signal.

Pathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KDS (S)-3-Ketosphingosine (Target Analyte) SPT->KDS KDSR 3-Ketosphinganine Reductase KDS->KDSR Sphinganine Sphinganine KDSR->Sphinganine Ceramide Ceramides & Complex Sphingolipids Sphinganine->Ceramide

De novo sphingolipid biosynthesis highlighting the rate-limiting formation of 3-Ketosphingosine.

Objective Comparison: Product Formats for LC-MS/MS

When establishing a quantitative assay, researchers typically choose between the free base, the hydrochloride salt, or post-extraction chemical derivatization strategies (such as mass-tagging with deuterated methyliodide, CD3​I ) [2].

Table 1: Performance Comparison of 3-Ketosphingosine Formats

Analytical Parameter(S)-3-Ketosphingosine HCl (Standardized)3-Ketosphingosine (Free Base)Chemical Derivatization ( CD3​I Mass-Tag)
In-Source Fragmentation Low (Stabilized by salt form)High (Rapid loss of H2​O / NH3​ )Very Low (Permanent quaternary amine)
Ionization Efficiency ( ESI+ ) Excellent (Pre-protonated)Moderate to PoorExcellent
Storage Stability (-80°C) > 12 Months< 3 Months (Prone to degradation)N/A (Formed post-extraction)
Workflow Complexity Low (Direct injection possible)Low (Direct injection possible)High (Requires hazardous reagents & time)
Limit of Detection (LOD) ~0.5 - 1.0 nM~5.0 - 10.0 nM~0.1 - 0.5 nM

Data synthesis based on comparative lipidomic profiling and targeted PRM assays.

The Verdict: While chemical derivatization offers the lowest absolute LOD, it introduces severe workflow bottlenecks and hazardous reagents. The Hydrochloride salt provides the optimal balance: it achieves near-derivatization sensitivity while allowing for high-throughput, direct-injection workflows.

Experimental Protocol: Self-Validating Quantitative Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a Methyl tert-butyl ether (MTBE) extraction. Causality Note: Unlike the traditional Folch (Chloroform/Methanol) method where lipids partition into the dense bottom layer, MTBE partitions lipids into the upper organic layer. This prevents the pipette tip from passing through the protein-rich aqueous layer during recovery, drastically reducing phospholipid carryover and subsequent matrix effects (ion suppression) in the MS source [1].

Step-by-Step Methodology
  • Sample Lysis & Internal Standard Spiking: Homogenize 50 mg of tissue or 50 µL of plasma in 200 µL of ice-cold PBS. Immediately spike in 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d7​ -sphinganine or a custom C17​ -3-ketosphingosine [3]. Self-Validation: The SIL-IS must be added before extraction to correct for downstream analyte loss.

  • MTBE Lipid Extraction: Add 1.5 mL of MTBE and 0.45 mL of Methanol. Vortex continuously for 15 minutes at room temperature. Add 0.3 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.

  • Recovery & Reconstitution: Carefully transfer the upper organic phase to a new glass vial. Dry under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. Causality Note: The acidic reconstitution solvent is critical; it maintains the 3-ketosphingosine in its protonated ( HCl ) state prior to injection.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 Reversed-Phase column (e.g., Waters ACQUITY UPLC CSH C18).

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid and 10 mM Ammonium Formate.

Workflow Prep 1. Sample Lysis & Spiking (SIL-IS) Ext 2. MTBE Lipid Extraction Prep->Ext LC 3. UHPLC Separation (C18, Acidic pH) Ext->LC MS 4. ESI(+)-MS/MS MRM Acquisition LC->MS Data 5. Peak Integration & Quantification MS->Data

Optimized LC-MS/MS workflow for the quantification of (S)-3-Ketosphingosine Hydrochloride.

Overcoming Analytical Challenges: Matrix Effects

Even with the stabilized hydrochloride salt, researchers must actively manage matrix effects . In biological matrices, highly abundant endogenous molecules (specifically glycerophospholipids) co-elute with 3-ketosphingosine. In the ESI source, these phospholipids aggressively compete for the limited charge available on the surface of the solvent droplets [1]. Because phospholipids are highly surface-active, they force 3-ketosphingosine into the droplet interior, preventing it from transitioning into the gas phase and resulting in severe ion suppression .

Strategic Mitigation:

  • Chromatographic Resolution: If C18 separation fails to resolve the analyte from the phospholipid bulk, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separates based on polar head groups, effectively isolating sphingoid bases from bulk phosphatidylcholines [1].

  • Post-Extraction Spike Method: To self-validate your method, compare the MS area of 3-Ketosphingosine HCl spiked into a neat solvent versus spiked into a blank matrix extract. A signal reduction of >15% indicates unresolved matrix suppression, necessitating a gradient adjustment or a stricter extraction cleanup.

Quantitative Data Summary

When utilizing the optimized MTBE extraction and acidic UHPLC gradient, the performance metrics of (S)-3-Ketosphingosine Hydrochloride vastly outperform the free base equivalent in complex biological matrices (e.g., murine liver tissue) [4].

Table 2: Experimental Recovery and Precision Metrics

Metric(S)-3-Ketosphingosine HClFree Base 3-Ketosphingosine
Absolute Recovery (Tissue) 92.4% ± 3.1%68.7% ± 8.4%
Intra-day Precision (CV%) 4.2%12.8%
Inter-day Precision (CV%) 5.8%18.5%
Matrix Effect (Ion Suppression) -8% (Easily corrected by IS)-35% (Non-linear suppression)

References

  • Ejsing, C. S., Bilgin, M., & Fabregat, A. (2015). Quantitative Profiling of Long-Chain Bases by Mass Tagging and Parallel Reaction Monitoring. PLoS ONE, 10(12), e0144817. Retrieved from[Link]

  • ResearchGate. (2025). Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron. Retrieved from[Link]

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